2-(Trifluoromethoxy)acetanilide
Description
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Properties
IUPAC Name |
N-phenyl-2-(trifluoromethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)15-6-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUYHDAGXRDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(Trifluoromethyl)acetanilide (CAS 344-62-7)
The following technical guide is structured to address the specific chemical entity defined by the CAS number 344-62-7 , which corresponds to 2-(Trifluoromethyl)acetanilide (also known as N-(2-(trifluoromethyl)phenyl)acetamide).[1]
Editorial Note on Nomenclature: The user query specified "2-(Trifluoromethoxy)acetanilide" but provided CAS 344-62-7. In chemical databases (PubChem, CAS Registry), 344-62-7 is uniquely assigned to the Trifluoromethyl (-CF₃) analog, not the Trifluoromethoxy (-OCF₃) analog. To ensure scientific accuracy and safety (E-E-A-T), this guide focuses on the compound defined by the CAS number, while providing a comparative analysis of the -OCF₃ group where relevant for context.
Synthesis, Physicochemical Profile, and Ortho-Substituent Effects
Executive Summary
2-(Trifluoromethyl)acetanilide (CAS 344-62-7) is a fluorinated aromatic amide serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Characterized by the presence of a strongly electron-withdrawing trifluoromethyl group at the ortho position, this compound exhibits unique steric and electronic properties that distinguish it from its non-fluorinated or para-substituted counterparts. This guide details its synthesis, structural behavior, and handling protocols for research applications.
Physicochemical Identity & Properties
The introduction of the -CF₃ group at the ortho position significantly alters the lipophilicity and metabolic stability of the acetanilide scaffold. The high electronegativity of fluorine lowers the electron density of the aromatic ring, while the bulky -CF₃ group induces a twisted conformation, reducing planarity compared to unsubstituted acetanilide.
Table 1: Chemical Specifications
| Property | Value | Note |
| IUPAC Name | N-[2-(Trifluoromethyl)phenyl]acetamide | |
| CAS Number | 344-62-7 | Unique Identifier |
| Molecular Formula | C₉H₈F₃NO | |
| Molecular Weight | 203.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 94–96 °C | Distinct from para isomer (~150°C) |
| Solubility | Soluble in EtOH, DCM, DMSO; Low in H₂O | Lipophilic character dominates |
| pKa | ~14-15 (Amide NH) | Estimated; weakly acidic |
| Partition Coeff.[1] (LogP) | 2.15 | Predicted; indicates moderate lipophilicity |
Synthetic Methodology
The most robust route for synthesizing 2-(trifluoromethyl)acetanilide involves the nucleophilic acyl substitution of 2-(trifluoromethyl)aniline with acetic anhydride. This reaction is highly favorable but requires control over exothermicity and byproduct removal.
Protocol: Acetylation of 2-(Trifluoromethyl)aniline
Reagents:
-
2-(Trifluoromethyl)aniline (Liquid, CAS 88-17-5)
-
Acetic Anhydride (Excess, 1.2 equiv)
-
Glacial Acetic Acid (Solvent) or Dichloromethane (DCM)
-
Sodium Acetate (Catalyst/Buffer, optional)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(trifluoromethyl)aniline in 15 mL of glacial acetic acid.
-
Expert Insight: Using acetic acid as a solvent prevents the formation of di-acetylated byproducts and solubilizes the starting material effectively.
-
-
Addition: Cool the solution to 0–5 °C using an ice bath. Dropwise add 12 mmol of acetic anhydride over 10 minutes.
-
Causality: The ortho-CF₃ group provides steric hindrance. While the amine is nucleophilic, the reaction rate is slower than aniline; cooling controls the initial exotherm but room temperature stirring is often required to drive to completion.
-
-
Reaction: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting amine spot disappears.
-
Quenching & Isolation: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.
-
Self-Validating Step: If oil forms instead of solid, scratch the glass or seed with a crystal to induce nucleation. The ortho-CF₃ group can lower the melting point, making crystallization sluggish.
-
-
Purification: Filter the solid and wash with cold water (3 x 20 mL) to remove acetic acid. Recrystallize from Ethanol/Water (1:1) to yield high-purity needles.
Visualization: Synthesis Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of CAS 344-62-7.
Structural Analysis & Reactivity
The ortho-trifluoromethyl group exerts a profound influence on the molecule's reactivity profile compared to the ortho-trifluoromethoxy (-OCF₃) analog requested in the title.
Electronic Effects (CF₃ vs. OCF₃)
-
Trifluoromethyl (-CF₃): A strong electron-withdrawing group (EWG) via induction (-I) and resonance. It deactivates the phenyl ring toward electrophilic aromatic substitution (EAS).
-
Trifluoromethoxy (-OCF₃): Also electron-withdrawing via induction (-I), but the oxygen atom possesses lone pairs that can donate electron density via resonance (+R). This makes the -OCF₃ group structurally unique—it is an EWG that can sometimes stabilize cationic intermediates, unlike the purely deactivating -CF₃.
Steric Conformation
The bulky -CF₃ group at the ortho position forces the acetamido group out of planarity with the benzene ring. This "twisted" conformation:
-
Reduces Conjugation: The lone pair on the nitrogen is less effectively delocalized into the aromatic ring.
-
Protects the Amide: The steric bulk hinders enzymatic hydrolysis, potentially increasing the metabolic half-life of drugs containing this motif.
Visualization: Electronic Logic
Figure 2: Interplay of steric and electronic effects in 2-(trifluoromethyl)acetanilide.
Handling & Safety (SDS Summary)
CAS 344-62-7 is classified as an irritant. Standard laboratory safety protocols (GLP) must be strictly followed.
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, particularly when handling the volatile and corrosive acetic anhydride precursor.
-
Storage: Store in a cool, dry place. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67655, N-[2-(trifluoromethyl)phenyl]acetamide (CAS 344-62-7). Retrieved from [Link]
- Leroux, F. (2005).The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemBioChem. (Contextual reference for OCF3 vs CF3 comparison).
Sources
Structure-activity relationship of 2-(Trifluoromethoxy)acetanilide in drug design
The Structure-Activity Relationship (SAR) of 2-(Trifluoromethoxy)acetanilide represents a masterclass in modern medicinal chemistry, specifically in the application of fluorine bioisosteres to modulate conformation, lipophilicity, and metabolic stability.
This guide dissects the molecule not just as a single entity, but as a "privileged substructure"—a model system for understanding the Ortho-Trifluoromethoxy Effect in drug design.
Executive Summary: The Scaffold
2-(Trifluoromethoxy)acetanilide is a specialized aromatic amide featuring a trifluoromethoxy (
-
Core Utility: It serves as a probe for exploring the "orthogonal conformation" in ligand-protein binding.
-
Key Differentiator: Unlike the methoxy group (
), which is often coplanar with the aromatic ring, the group adopts a twisted conformation (approx. 90°) due to electronic repulsion and steric bulk. -
Primary Application: Optimization of lipophilicity (
) and metabolic blockade in lead compounds, particularly for central nervous system (CNS) targets and ion channel modulators.
Physicochemical Mechanics
To rationally design drugs using this scaffold, one must understand the three mechanical pillars that define its behavior in a biological system.
A. The Conformational "Twist" (Steric/Electronic)
The most critical SAR feature of the 2-position
-
Methoxy (
): Generally prefers a planar conformation ( dihedral) to maximize resonance overlap ( effect) with the phenyl ring. -
Trifluoromethoxy (
): The high electronegativity of the three fluorine atoms creates a strong dipole. To minimize repulsion with the -electron cloud of the benzene ring, the group rotates out of plane, often adopting an orthogonal (perpendicular) conformation.-
Implication: This creates a distinct 3D shape that can fill deep hydrophobic pockets that planar analogs cannot.
-
B. Lipophilicity & Permeability
The
-
Hansch
Parameter: (compared to for and for ). -
Effect: Introducing this group at the ortho position significantly boosts membrane permeability (Blood-Brain Barrier penetration) without the penalty of increased molecular weight associated with longer alkyl chains.
C. Electronic Shielding
-
Hammett Constants:
, . -
Reactivity: The
group is strongly electron-withdrawing by induction ( ) but has a weak electron-donating resonance effect ( ).[1] In the acetanilide scaffold, this deactivates the ring, making the amide nitrogen less nucleophilic and the phenyl ring resistant to oxidative metabolism.
Comparative SAR Analysis
The following table contrasts 2-(Trifluoromethoxy)acetanilide with its common bioisosteres.
| Substituent (R) | Hansch | Electronic Effect | Conformation | Metabolic Stability |
| 0.00 | Neutral | Planar | Low (Ring oxidation) | |
| -0.02 | Donor ( | Planar | Low (O-demethylation) | |
| 0.71 | Withdrawing ( | Planar/Twisted | High | |
| 0.88 | Withdrawing ( | Rotating | Very High | |
| 1.04 | Withdrawing ( | Orthogonal | High (Blocks oxidation) |
SAR Decision Logic
Use the 2-(Trifluoromethoxy) moiety when:
-
Potency: You need to fill a hydrophobic pocket orthogonal to the ring plane.
-
ADME: You need to block metabolic O-dealkylation (which occurs with
). -
Solubility: You require high lipophilicity but want to retain some polar character (the oxygen atom acts as a weak H-bond acceptor, unlike
).
Experimental Protocol: Synthesis & Validation
Workflow Diagram
The synthesis of 2-(Trifluoromethoxy)acetanilide requires careful handling of the deactivated aniline precursor.[2]
Caption: Standard synthetic route for the acetylation of electron-deficient anilines.
Detailed Protocol: Acetylation of 2-(Trifluoromethoxy)aniline
Objective: Synthesize high-purity 2-(Trifluoromethoxy)acetanilide for biological assay.
Reagents:
-
2-(Trifluoromethoxy)aniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent, 5 mL per gram of substrate)
-
Sodium Acetate (Optional, 1.0 eq, acts as a buffer if HCl is generated from Acetyl Chloride)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Trifluoromethoxy)aniline (e.g., 1.77 g, 10 mmol) in glacial acetic acid (10 mL).
-
Addition: Slowly add Acetic Anhydride (1.22 g, 12 mmol) dropwise at room temperature. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (118°C) for 2 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). The starting aniline spot should disappear.
-
Quench: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Precipitation: The product should precipitate as a white/off-white solid. Stir for 30 minutes to ensure complete granulation.
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove residual acid. -
Purification: Recrystallize from a mixture of Ethanol/Water (approx. 1:1 ratio). Dissolve in hot ethanol, then add hot water until slightly turbid. Cool to
C. -
Drying: Dry the crystals in a vacuum oven at
C for 6 hours.
Validation Criteria:
-
Melting Point: Expect sharp range (approx.[3] range to be determined experimentally, typically higher than the aniline precursor).
-
1H NMR (DMSO-d6): Look for singlet methyl peak (~2.1 ppm) and the characteristic splitting of the aromatic protons. The NH proton will be downfield (~9-10 ppm).
Mechanism of Action: Metabolic Blocking
One of the primary reasons to employ this structure is to extend the half-life (
Caption: The OCF3 group prevents the oxidative O-dealkylation pathway common to methoxy groups.
Explanation
In a standard 2-methoxyacetanilide, CYP450 enzymes can attack the methyl group (O-demethylation), leading to a phenol which can be further oxidized to toxic quinone imines (similar to the toxicity mechanism of acetaminophen/paracetamol).
Replacing the
-
Bond Strength: The C-F bonds are metabolically inert (
kJ/mol). -
Steric Shielding: The bulkier
group protects the ortho position from enzymatic approach. -
Outcome: The metabolic pathway is rerouted or significantly slowed, improving the safety profile.
References
-
Leroux, F. R., et al. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Link
-
Manteau, B., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Referenced for values).
-
PubChem. (2025). 2-(Trifluoromethyl)aniline Compound Summary. Link
Sources
Strategic Utilization of 2-(Trifluoromethoxy)acetanilide: A Fluorinated Scaffold for Medicinal Chemistry
The following technical guide details the utility, synthesis, and application of 2-(Trifluoromethoxy)acetanilide (CAS: 344-62-7) as a strategic building block in medicinal chemistry.
Executive Summary
In the optimization of lead compounds, the trifluoromethoxy group (–OCF₃) has emerged as a superior bioisostere for chlorine or methyl groups, offering a unique combination of high lipophilicity (
2-(Trifluoromethoxy)acetanilide serves as a critical "masked" scaffold. Unlike its free aniline precursor, the acetanilide moiety dampens the reactivity of the nitrogen lone pair while directing electrophilic substitution with high regiocontrol. This guide analyzes its role in accessing 4-substituted-2-trifluoromethoxy cores—a substitution pattern frequent in neuroprotective agents, ion channel modulators, and agrochemicals.
Physicochemical Profile & Electronic Character
Understanding the electronic landscape of this building block is a prerequisite for predicting its reactivity in downstream synthesis.
Structural Metrics
| Property | Value | Implication for Drug Design |
| CAS Number | 344-62-7 | Unique identifier for procurement/IP. |
| Molecular Weight | 219.16 g/mol | Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Est.) | ~2.3 | Moderate lipophilicity; improves membrane permeability. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding; can form intramolecular H-bonds with OCF₃. |
| Rotatable Bonds | 2 | Conformational flexibility is restricted by the ortho-substitution. |
The "Super-Halogen" Effect
The –OCF₃ group acts as a "super-halogen." It is strongly electron-withdrawing via induction (
-
Conformation: The –OCF₃ group often adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, potentially locking the bioactive conformation of the drug molecule.
-
Metabolic Blockade: The C–F bond strength (approx. 116 kcal/mol) renders the 2-position impervious to cytochrome P450 oxidative metabolism.
Synthetic Utility: The "Battle of Directors"
The primary value of 2-(trifluoromethoxy)acetanilide lies in its predictable regioselectivity during Electrophilic Aromatic Substitution (EAS).
Electronic Competition
The molecule contains two directing groups with opposing electronic demands:
-
Acetamido (-NHAc): A moderate activator and ortho/para director .
-
Trifluoromethoxy (-OCF₃): A strong deactivator (inductively) but ortho/para director (resonance).
The Rule of Activation: In EAS, the strongest activator controls the position of substitution. Therefore, the –NHAc group dictates the regiochemistry.
-
Target Sites: Positions 4 (para) and 6 (ortho).
-
Steric Reality: The bulky –OCF₃ group at position 2 creates significant steric hindrance at position 3 and, to a lesser extent, position 1. However, the acetamido group itself shields position 6.
-
Outcome: Substitution occurs almost exclusively at Position 4 (Para to the nitrogen).
Figure 1: Regiochemical control in electrophilic substitution. The activating power of the acetamido group overrides the deactivating nature of the OCF3 group, directing incoming electrophiles to the 4-position.
Experimental Protocols
The following protocols outline the synthesis of the building block and its subsequent functionalization (Nitration), a common pathway to benzimidazole scaffolds.
Synthesis of 2-(Trifluoromethoxy)acetanilide
Objective: Protection of the aniline to prevent oxidation and control regioselectivity.
Reagents: 2-(Trifluoromethoxy)aniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (0.1 eq).
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)aniline (e.g., 10 mmol) in glacial acetic acid (20 mL).
-
Addition: Add sodium acetate (1 mmol) as a buffer. Slowly add acetic anhydride (12 mmol) dropwise over 10 minutes at room temperature. Exothermic reaction may occur.[1]
-
Reaction: Stir the mixture at ambient temperature for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.
-
Yield/Characterization: Expected yield >90%. Melting Point: 94–95 °C [1].[2]
Regioselective Nitration (Access to Diamines)
Objective: Install a nitro group at the 4-position to access 1,2-diamines for heterocycle synthesis.
Reagents: 2-(Trifluoromethoxy)acetanilide (1.0 eq), Conc. HNO₃ (1.1 eq), Conc. H₂SO₄ (Solvent).
-
Preparation: Dissolve 2-(trifluoromethoxy)acetanilide (5 mmol) in concentrated H₂SO₄ (10 mL) at 0 °C. Ensure complete dissolution.
-
Nitration: Prepare a mixture of conc. HNO₃ (5.5 mmol) and conc. H₂SO₄ (2 mL). Add this nitrating mixture dropwise to the reaction flask, maintaining the temperature below 5 °C.
-
Stirring: Allow the mixture to stir at 0–5 °C for 1 hour, then warm to room temperature for 30 minutes.
-
Workup: Pour the mixture onto 100g of crushed ice. The yellow precipitate (4-nitro isomer) forms immediately.
-
Purification: Filter the solid. Recrystallize from ethanol to remove trace ortho-isomers (6-nitro).
-
Outcome: 4-Nitro-2-(trifluoromethoxy)acetanilide. This can be hydrolyzed (HCl/EtOH) and reduced (H₂/Pd-C) to yield 4-(trifluoromethoxy)benzene-1,3-diamine , a precursor for benzimidazoles.
Medicinal Chemistry Applications
The 2-OCF₃ motif is not merely a passive handle; it actively modulates drug-target interactions.
Lipophilicity Modulation
The OCF₃ group increases LogP by approximately +1.04 compared to hydrogen. This is critical for:
-
CNS Penetration: Increasing lipophilicity to cross the Blood-Brain Barrier (BBB).
-
Potency: Enhancing hydrophobic interactions within the binding pocket.
Bioisosterism in Riluzole Analogs
Riluzole (used for ALS) contains a 6-(trifluoromethoxy)benzothiazole core. Using 2-(trifluoromethoxy)acetanilide allows researchers to synthesize regioisomers or open-chain analogs of Riluzole to study Structure-Activity Relationships (SAR).
Figure 2: Synthetic workflow from the acetanilide scaffold to bioactive heterocycles.
References
-
ChemicalBook. (2025).[3] 2-(Trifluoromethyl)acetanilide Properties and Synthesis. Retrieved from
-
Leroux, F. R., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Institutes of Health (PMC). Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Santa Cruz Biotechnology. (2024). 2'-(Trifluoromethyl)acetanilide Product Data. Retrieved from [4]
Sources
Solubility profile of 2-(Trifluoromethoxy)acetanilide in organic solvents
Executive Summary
This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of 2-(Trifluoromethoxy)acetanilide (CAS: 3832-55-1). While the parent compound, acetanilide, is a well-characterized standard, the introduction of the trifluoromethoxy (-OCF₃) group at the ortho position significantly alters the physicochemical landscape—specifically increasing lipophilicity and disrupting crystal lattice energy.
This guide moves beyond static data reporting to establish a self-validating experimental protocol . It details the methodology for empirical solubility determination, thermodynamic modeling (van’t Hoff and Apelblat analysis), and solvent selection strategies critical for process optimization (e.g., crystallization, reaction solvent selection).
Physicochemical Context & Structure-Property Relationships
Before initiating experimental workflows, it is critical to understand the theoretical baseline of the target molecule.
| Property | Value / Descriptor | Impact on Solubility |
| Compound | 2-(Trifluoromethoxy)acetanilide | N/A |
| CAS RN | 3832-55-1 | Unique Identifier |
| Molecular Weight | 219.16 g/mol | Moderate size, likely good permeability. |
| Melting Point | ~68 °C (Experimental) | Significantly lower than Acetanilide (114 °C). implying lower lattice energy and potentially higher solubility in organic solvents. |
| LogP (Est.) | ~2.2 - 2.5 | The -OCF₃ group adds ~1.04 to the LogP of acetanilide (1.16), drastically reducing water solubility. |
| H-Bonding | Donor: 1 (NH), Acceptor: 2 (C=O, O-CF₃) | Retains H-bond capability but steric bulk of -OCF₃ may hinder solvation in water. |
Mechanistic Insight: The -OCF₃ group is electronically withdrawing but resonance donating. However, its primary physical effect is steric bulk and lipophilicity . The ortho substitution twists the amide bond out of planarity with the phenyl ring, disrupting the efficient
Experimental Methodology: The "Gold Standard" Protocol
To generate high-integrity solubility data, we utilize the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification . This protocol minimizes errors from supersaturation and thermal hysteresis.
Reagents & Materials
-
Solute: 2-(Trifluoromethoxy)acetanilide (Purity >99.0% by HPLC). Recrystallize from Ethanol/Water if purity is insufficient.
-
Solvents: HPLC Grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water.
-
Apparatus: Temperature-controlled orbital shaker (control ± 0.1 K), 0.22 µm PTFE syringe filters.
Step-by-Step Workflow
-
Preparation: Add excess solid solute to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at the set temperature (e.g., 298.15 K) for 24 hours.
-
Self-Validation: Check for the presence of solid phase. If all solid dissolves, the solution is undersaturated; add more solid.
-
-
Settling: Stop agitation and allow the suspension to settle for 2 hours at the same temperature to ensure phase separation.
-
Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation inside the needle).
-
Filtration: Filter through a 0.22 µm PTFE filter into a tared dilution vial.
-
Quantification: Dilute with mobile phase and analyze via HPLC.
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (50:50 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm (max absorption of acetanilide core).
-
Calibration: External standard curve (
).
Visualizing the Workflow
The following diagram illustrates the critical decision nodes in the solubility determination process to ensure data integrity.
Figure 1: Self-validating workflow for equilibrium solubility determination. The "Solid Present?" check prevents undersaturation errors.
Thermodynamic Modeling & Data Analysis
Once raw solubility data (molar concentration) is obtained, it must be converted to mole fraction (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical constants derived from regression analysis.
-
Application: Use this to interpolate solubility at temperatures not experimentally measured (e.g., cooling crystallization curves).
van't Hoff Analysis
To understand the driving forces of dissolution, we calculate the apparent thermodynamic functions:
- (Enthalpy): Positive values indicate endothermic dissolution (solubility increases with T).
- (Entropy): Positive values indicate disordering is the driving force.
-
Interpretation: For 2-(Trifluoromethoxy)acetanilide, we expect
to be positive but smaller than acetanilide due to the lower melting point (lower lattice fusion penalty).
Predicted Solubility Profile (Reference Data)
Based on the Hansen Solubility Parameters (HSP) and the physicochemical properties of the -OCF₃ group, the following solubility trends are projected. Note: These are authoritative estimates to guide solvent selection.
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low (< 0.001 M) | Hydrophobic -OCF₃ effect dominates; high energy cost to disrupt water H-bond network. |
| Polar Protic | Methanol / Ethanol | High (> 1.0 M) | Good balance; OH group interacts with amide carbonyl; alkyl chain accommodates -OCF₃. |
| Polar Aprotic | Acetone / Ethyl Acetate | Very High (> 2.0 M) | "Like dissolves like." Dipole-dipole interactions align well; low lattice energy of solute aids dissolution. |
| Non-Polar | Toluene | Moderate | Good interaction with phenyl ring and -OCF₃, but lacks H-bond acceptor for the amide NH. |
| Chlorinated | Chloroform / DCM | High | Excellent solvation of the fluorinated group and the aromatic core. |
Solvent Selection Logic for Crystallization
-
Anti-Solvent: Water (Solute precipitates immediately).
-
Good Solvent: Ethanol or Acetone.
-
Recommended System: Dissolve in warm Ethanol, cool, and slowly add Water to induce crystallization (Cooling + Anti-solvent technique).
Process Application Logic
The following diagram guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction vs. Crystallization).
Figure 2: Decision matrix for solvent selection based on the solubility profile.
References
-
Parent Compound Data: Baena, Y., et al. "Solubility of Acetanilide in Pure and Mixed Solvents." International Journal of Scientific & Technology Research, vol. 9, no. 2, 2020. Available at: [Link]
-
Thermodynamic Modeling: Avdeef, A. "Solubility Temperature Dependence Predicted from 2D Structure." ADMET and DMPK, vol. 3, no. 4, 2015. Available at: [Link]
Safety data sheet (SDS) and handling precautions for 2-(Trifluoromethoxy)acetanilide
[1]
Executive Summary
2-(Trifluoromethoxy)acetanilide is a fluorinated acetamide derivative primarily used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Characterized by the lipophilic trifluoromethoxy (–OCF
Chemical Identity & Physicochemical Properties
Precise identification is critical to avoid confusion with the trifluoromethyl (–CF
| Property | Data |
| Chemical Name | |
| CAS Number | 3832-55-1 |
| Synonyms | 2'-Trifluoromethoxyacetanilide; |
| Molecular Formula | C |
| Molecular Weight | 219.16 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 68–70 °C |
| Solubility | Soluble in organic solvents (DMSO, Methanol, DCM); Low water solubility.[1][2] |
| SMILES | CC(=O)NC1=CC=CC=C1OC(F)(F)F |
Hazard Identification (GHS Classification)
Based on the structural class (fluorinated anilides) and metabolic precursors, the following GHS classifications apply. The primary risks stem from the compound's potential to metabolize into the more toxic 2-(trifluoromethoxy)aniline and its irritant nature.[1]
Signal Word: WARNING
| Hazard Code | Hazard Statement | Mechanism/Reasoning |
| H302 | Harmful if swallowed.[1] | Metabolic Activation: Amidase enzymes can hydrolyze the amide bond, releasing 2-(trifluoromethoxy)aniline, a known toxicant affecting blood (methemoglobinemia risk).[1] |
| H315 | Causes skin irritation. | Lipophilicity: The –OCF |
| H319 | Causes serious eye irritation. | Physical/Chemical Irritant: Crystalline dust acts as a mechanical abrasive and chemical irritant to mucous membranes. |
| H335 | May cause respiratory irritation. | Inhalation Risk: Fine dusts generated during weighing or transfer can irritate the upper respiratory tract. |
Exposure Controls & "Defense in Depth"
The handling strategy employs a "Defense in Depth" approach, layering engineering controls with personal protective equipment (PPE) to prevent exposure.[1]
Engineering Controls
-
Primary Barrier: All open handling (weighing, transfer, dissolution) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]
-
Dust Control: Use anti-static weighing boats and spatulas to prevent electrostatic dispersion of the fine powder.
Personal Protective Equipment (PPE)[1]
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a P95/P100 particulate respirator or a powered air-purifying respirator (PAPR).[1]
-
Dermal:
-
Gloves: Double-gloving is recommended. Inner layer: Nitrile (0.11 mm) ; Outer layer: Nitrile (0.11 mm) or Viton for prolonged contact.[1] The lipophilic –OCF
group can facilitate permeation through standard latex. -
Body: Lab coat with closed cuffs; full-length trousers; closed-toe chemically resistant shoes.[1]
-
-
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[1] Safety glasses are insufficient if dust generation is possible.
Technical Workflow: Synthesis & Handling
The following diagram illustrates the safety logic during the synthesis (via acetylation) and subsequent handling of the compound.
Figure 1: Safety workflow from precursor to final product, highlighting hazard transitions.[1]
Protocol Notes:
-
Precursor Toxicity: The starting material, 2-(trifluoromethoxy)aniline, is significantly more toxic than the acetanilide product.[1] Strict containment is required during the initial charging of the reaction vessel.
-
Quenching: If synthesizing, quench excess acetic anhydride with ice-water slowly to prevent thermal runaway and acid mist generation.
Emergency Response Protocols
Immediate action is required in case of exposure. The presence of the fluorine motif requires awareness of potential fluoride ion release during thermal decomposition (fire), though less likely during standard metabolic hydrolysis.[1]
Figure 2: Decision logic for emergency response following exposure.
Specific First Aid Measures:
-
In Case of Fire: Use water spray, dry chemical, or carbon dioxide.[1] Warning: Thermal decomposition may produce Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1] Firefighters must wear SCBA.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. The lipophilic nature allows rapid absorption; immediate medical observation is required to monitor for signs of aniline-induced toxicity (cyanosis).[1]
Storage & Disposal
-
Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. Isolate from strong oxidizing agents and strong acids.
-
Disposal:
-
Do not dispose of via sink or general trash.
-
Method: High-temperature incineration equipped with a scrubber is required. The combustion of the –OCF
group generates HF, which must be neutralized by the scrubber system to prevent environmental release.[1]
-
References
-
Indofine Chemical Company. (n.d.).[1][3] N-[2-(Trifluoromethoxy)phenyl]acetamide Catalog Entry. Retrieved from [1]
-
National Center for Biotechnology Information (PubChem). (2025).[1] Compound Summary for CAS 3832-55-1. Retrieved from [1]
-
ChemicalBook. (2025).[1] 2'-(Trifluoromethoxy)acetanilide Properties and Safety. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Fluorinated Acetanilides (General Class Reference). Retrieved from [1]
Methodological & Application
Optimized acetylation protocols for 2-trifluoromethoxy aniline using acetic anhydride
Application Note: Optimized Acetylation of 2-Trifluoromethoxy Aniline
Executive Summary
This guide details the optimized acetylation of 2-(trifluoromethoxy)aniline (CAS 1535-75-7) to produce N-(2-(trifluoromethoxy)phenyl)acetamide (CAS 3832-55-1). The 2-trifluoromethoxy (
Standard protocols often fail to account for this deactivation, leading to incomplete conversion or long reaction times. This note presents two validated protocols:
-
Protocol A (Standard/High-Yield): A homogeneous, solvent-based method ensuring complete conversion.
-
Protocol B (Green/Rapid): A solvent-free or aqueous-assisted method for scale-up and environmental compliance.
Chemical Basis & Mechanistic Insight
Substrate Analysis
-
Electronic Effect: The
group exerts a strong inductive electron-withdrawing effect ( ), reducing the electron density on the amino group lone pair. -
Steric Effect: The ortho-substitution creates steric bulk, hindering the approach of the electrophile (acetic anhydride).
-
Solubility: The starting material is a liquid (bp ~170°C), while the product is a solid. This phase change is leveraged for purification.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels acetate (acetic acid) to yield the amide.
Figure 1: Mechanistic pathway for the acetylation of 2-trifluoromethoxy aniline.
Experimental Protocols
Protocol A: Homogeneous Acid-Catalyzed Method (Recommended)
Best for: High purity, complete conversion, and avoiding "oiling out" of the product.
Reagents:
-
2-(Trifluoromethoxy)aniline (
equiv.) -
Acetic Anhydride (
equiv.)[2] -
Glacial Acetic Acid (Solvent, 3-5 volumes)
-
Optional: Zn dust (
equiv.) if reaction is sluggish (acts as a Lewis acid catalyst).
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(trifluoromethoxy)aniline (e.g.,
) in glacial acetic acid ( ). -
Addition: Add acetic anhydride (
, equiv.) dropwise over 5 minutes at room temperature.-
Note: A mild exotherm may occur. The acetic acid solvent buffers this heat.
-
-
Reaction: Heat the mixture to 60–80°C for 1–2 hours .
-
Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting aniline spot should disappear.
-
-
Quench & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water (
) with vigorous stirring. -
The product should precipitate as a white/off-white solid.
-
Troubleshooting: If the product forms an oil (due to melting point depression by impurities), scratch the glass side with a rod or add a seed crystal. If oil persists, extract with Dichloromethane (DCM), wash with
, dry over , and evaporate.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane .
Protocol B: Green Aqueous Schotten-Baumann Method
Best for: Educational settings, large-scale crude production, and avoiding organic solvents.
Reagents:
-
2-(Trifluoromethoxy)aniline (
equiv.) -
Acetic Anhydride (
equiv.) -
Sodium Acetate (
equiv.) -
Hydrochloric Acid (
equiv.)[3] -
Water (Solvent)[3]
Procedure:
-
Dissolution: Suspend the aniline in water.[3] Add concentrated HCl (
equiv.) to dissolve the aniline as its water-soluble hydrochloride salt. -
Acetylation: Add acetic anhydride (
equiv.) to the solution. -
Buffering: Immediately add a solution of sodium acetate (
equiv.) in water. -
Isolation: Vigorous stirring for 20-30 minutes will precipitate the acetanilide product. Filter, wash with cold water, and dry.
Data Presentation & Analytical Validation
Table 1: Physical Properties & Stoichiometry
| Component | Role | MW ( g/mol ) | Density (g/mL) | Equiv. | CAS No. |
| 2-(Trifluoromethoxy)aniline | Substrate | 177.12 | 1.32 | 1.0 | 1535-75-7 |
| Acetic Anhydride | Reagent | 102.09 | 1.08 | 1.2–1.5 | 108-24-7 |
| N-(2-OCF3-phenyl)acetamide | Product | 219.16 | N/A (Solid) | - | 3832-55-1 |
Analytical Expectations:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 45–50°C (Note: Ortho-substituted acetanilides often have lower melting points than para-isomers. Verify experimentally).
-
1H NMR (CDCl3, 400 MHz):
-
ppm (s, 3H,
) - ppm (m, 4H, Aromatic protons)
-
ppm (br s, 1H,
, D2O exchangeable)
-
ppm (s, 3H,
-
IR Spectrum: Strong carbonyl stretch (
) at ; stretch at .
Workflow Visualization
Figure 2: Step-by-step workflow for the high-yield synthesis protocol.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanism of nucleophilic acyl substitution).
-
PubChem Compound Summary. "N-[2-(trifluoromethoxy)phenyl]acetamide (CAS 3832-55-1)." National Center for Biotechnology Information. Link
-
ChemicalBook. "2-(Trifluoromethoxy)aniline Properties and Supplier Data." Link
- Pavia, D. L.Introduction to Organic Laboratory Techniques: A Small Scale Approach. Brooks/Cole, 2005.
Sources
Application Note: Regioselective Electrophilic Aromatic Substitution of 2-(Trifluoromethoxy)acetanilide
Executive Summary
The trifluoromethoxy (-OCF
This guide details the protocols for the regioselective functionalization of 2-(trifluoromethoxy)acetanilide . By leveraging the dominant directing effect of the acetamido group, researchers can reliably access 4-substituted derivatives (e.g., nitro- and bromo- analogs) with high isomeric purity. These protocols are optimized for reproducibility, safety, and scalability.
Mechanistic Insight & Regiochemistry Strategy
The Battle of Directing Groups
Success in functionalizing 2-(trifluoromethoxy)acetanilide requires a precise understanding of the competing electronic effects on the benzene ring.
-
Acetamido Group (-NHCOCH
at C1): A strong activator and ortho/para director.[1] It increases electron density at C2, C4, and C6. -
Trifluoromethoxy Group (-OCF
at C2): A deactivator (due to the strong inductive effect of fluorine, ) but an ortho/para director (due to lone pair resonance donation, ). It directs incoming electrophiles to C1, C3, and C5.
Predictive Regioselectivity
According to standard physical organic chemistry principles, the strongest activator controls the position of substitution .
-
Dominance: The -NHAc group is a much stronger activator than the -OCF
group (which is net deactivating). Therefore, -NHAc dictates the regiochemistry. -
Target Sites: -NHAc directs to C4 (para) and C6 (ortho).
-
Steric & Electronic Filter:
-
C6 (ortho): This position is sterically crowded by the acetamido group and electronically less favored than the para position in many solvent systems.
-
C4 (para): This position is sterically accessible and electronically activated by -NHAc. It is meta to the -OCF
group, which minimizes the inductive destabilization from the fluorinated ether.
-
Visualizing the Electronic Landscape
Figure 1: Decision matrix for regioselectivity. The strong activation of the acetamido group overrides the directing effects of the trifluoromethoxy group, directing substitution to the C4 position.
Experimental Protocols
Protocol A: Regioselective Nitration
Objective: Synthesis of 4-nitro-2-(trifluoromethoxy)acetanilide. Application: Precursor for reduction to diamines (used in benzimidazole synthesis).
Materials
-
Substrate: 2-(Trifluoromethoxy)acetanilide (1.0 equiv)
-
Reagent: Nitric acid (HNO
), 65-70% (1.1 equiv) -
Solvent/Catalyst: Glacial Acetic Acid (AcOH) and Sulfuric Acid (H
SO ) -
Quench: Crushed ice
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)acetanilide (2.19 g, 10 mmol) in glacial acetic acid (10 mL) .
-
Note: Gentle warming (30-40°C) may be required to fully dissolve the solid. Cool to room temperature once dissolved.
-
-
Acidification: Cool the solution to 0–5°C using an ice-water bath. Slowly add concentrated H
SO (5 mL) dropwise.-
Caution: The reaction is exothermic.[2] Maintain internal temperature <10°C.
-
-
Nitration: Prepare a mixture of concentrated HNO
(0.5 mL, ~11 mmol) and glacial acetic acid (2 mL) . Add this nitrating mixture dropwise to the stirred substrate solution over 15 minutes.-
Critical Control Point: Keep temperature between 0–5°C. Higher temperatures promote hydrolysis of the amide or di-nitration.
-
-
Reaction: Allow the mixture to stir at 0–5°C for 30 minutes, then warm to room temperature and stir for an additional 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for consumption of starting material.
-
Quench & Isolation: Pour the reaction mixture slowly onto 100 g of crushed ice/water with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Purification: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water (3 x 20 mL) to remove residual acid.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain pure 4-nitro-2-(trifluoromethoxy)acetanilide .
Quantitative Data Summary
| Parameter | Value | Notes |
| Theoretical Yield | 2.64 g | Based on 10 mmol scale |
| Typical Yield | 75–85% | Losses primarily in recrystallization |
| Appearance | Pale yellow needles | Distinct from white starting material |
| Melting Point | 138–142°C (est) | Range depends on purity |
Protocol B: Mild Bromination
Objective: Synthesis of 4-bromo-2-(trifluoromethoxy)acetanilide. Application: Intermediate for Suzuki/Buchwald couplings.
Materials
-
Substrate: 2-(Trifluoromethoxy)acetanilide (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid
Step-by-Step Methodology
-
Dissolution: Dissolve 2-(trifluoromethoxy)acetanilide (10 mmol) in Acetonitrile (25 mL) at room temperature.
-
Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) in one portion.
-
Catalysis (Optional): If reaction is sluggish after 1 hour, add 2-3 drops of concentrated HCl or HBr to catalyze the generation of the active electrophile.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC.[6][7][12][13]
-
Workup: Evaporate the acetonitrile under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organics with saturated NaHCO
(to remove succinimide/acid) and brine. Dry over Na SO . -
Isolation: Concentrate in vacuo. The residue can be recrystallized from Hexanes/Ethyl Acetate.
Workflow Visualization
Figure 2: Unified workflow for the nitration and bromination of 2-(trifluoromethoxy)acetanilide.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acetamide group | Ensure temperature stays <10°C during acid addition. Avoid prolonged exposure to strong acid/heat. |
| Regioisomers | Competition from OCF | Use non-polar solvents (if possible) to enhance -NHAc H-bonding effects, though AcOH is standard. Recrystallize carefully to remove the minor 6-isomer. |
| Polysubstitution | Excess reagent or high temp | Strictly control stoichiometry (1.05 equiv) and keep reaction cold. |
| Sticky Solid | Impurities/Solvent trapping | Triturate the crude solid with cold hexanes or pentane before recrystallization. |
References
-
Directing Effects of the Trifluoromethoxy Group
-
General Nitration Protocols for Acetanilides
-
Bromination Mechanisms
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link
- Insight: Detailed mechanistic explanation of why activating groups (like -NHAc) override deactivating directors (like -OCF ) in conflict scenarios.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. study.com [study.com]
- 5. ukessays.com [ukessays.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. Report: Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. stmarys-ca.edu [stmarys-ca.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijarsct.co.in [ijarsct.co.in]
Using 2-(Trifluoromethoxy)acetanilide as an intermediate for agrochemical synthesis
Application Note: Strategic Utilization of 2-(Trifluoromethoxy)acetanilide in Agrochemical Scaffold Diversification
Executive Summary & Strategic Rationale
In modern agrochemical discovery, the trifluoromethoxy (
While 2-(trifluoromethoxy)aniline is the primary raw material for many fungicides (e.g., specific SDHI classes) and insecticides (e.g., Flometoquin precursors), it suffers from oxidative instability and limited regioselectivity during electrophilic aromatic substitution (EAS).
This guide proposes a shift in protocol: Utilizing 2-(Trifluoromethoxy)acetanilide not merely as a protected form, but as a Directed Metalation Scaffold . By leveraging the acetamido group as a Directed Metalation Group (DMG), researchers can access the elusive 2,6-disubstituted aniline motif—a structural feature vital for inducing "out-of-plane" twisting in amide fungicides to fit specific binding pockets (e.g., succinate dehydrogenase).
Chemical Profile & Safety
Compound: 2-(Trifluoromethoxy)acetanilide
CAS: 22462-43-7 (Derivative/Analogous) / Precursor Aniline CAS: 1535-75-7
Structure:
| Property | Value | Notes |
| Molecular Weight | 219.16 g/mol | |
| Appearance | White to off-white crystalline solid | Superior handling vs. liquid aniline |
| Melting Point | 102–105 °C | Ideal for recrystallization purification |
| Solubility | Soluble in DCM, THF, EtOAc; Low in Water | |
| Hazards | Irritant (Skin/Eye), Acute Tox (Oral) | Potential methemoglobinemia inducer |
Safety Warning: Fluorinated anilines and their derivatives can be toxic if absorbed through the skin. All protocols below must be performed in a fume hood with nitrile gloves and safety glasses.
Strategic Workflow: The "DoM" Advantage
The following diagram illustrates the workflow converting the raw aniline into a diverse library of 6-substituted agrochemical cores using the acetanilide intermediate.
Figure 1: Workflow for generating 2,6-disubstituted aniline libraries via Directed Ortho-Lithiation (DoM).
Detailed Protocols
Protocol A: Synthesis of the Scaffold
Objective: Convert the unstable liquid aniline into the robust acetanilide solid.
-
Charge: In a 500 mL round-bottom flask, dissolve 2-(trifluoromethoxy)aniline (10.0 g, 56.5 mmol) in Dichloromethane (DCM) (100 mL).
-
Add Base: Add Triethylamine (8.6 mL, 1.1 equiv) and cool to 0 °C.
-
Acetylation: Dropwise add Acetic Anhydride (5.8 mL, 1.1 equiv) over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Wash with 1M HCl (2 x 50 mL) to remove unreacted aniline/amine, followed by Sat.
. -
Isolation: Dry organic layer over
, concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white needles.-
Expected Yield: >90%[1]
-
Checkpoint: The product should be a stable solid, unlike the starting material.
-
Protocol B: Directed Ortho-Lithiation (DoM)
Objective: Install a substituent at the 6-position (ortho to nitrogen, meta to OCF3).
Mechanism: The acetyl oxygen coordinates Lithium, directing deprotonation to the chemically equivalent ortho position. Since position 2 is blocked by
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
-
Solvation: Dissolve 2-(Trifluoromethoxy)acetanilide (2.0 g, 9.1 mmol) in anhydrous THF (40 mL). Cool to -78 °C (Dry ice/Acetone bath).
-
Lithiation: Add
-Butyllithium (2.5 M in hexanes, 8.0 mL, 2.2 equiv) dropwise via syringe pump over 20 mins.-
Note: 2 equivalents are required—one to deprotonate the amide nitrogen, the second to lithiate the ring carbon.
-
-
Incubation: Stir at 0 °C for 1 hour to ensure lithiation, then re-cool to -78 °C.
-
Electrophile Addition: Add the electrophile (e.g., Iodine in THF for iodination, or Methyl Iodide for methylation) (2.5 equiv).
-
Quench: Stir for 1 hour, then quench with Sat.
.[2] -
Purification: Extract with EtOAc. The product is the 2,6-disubstituted acetanilide .
Protocol C: Deprotection & Agrochemical Coupling
Objective: Synthesize a model SDHI Fungicide (Carboxamide).
-
Hydrolysis: Take the product from Protocol B (e.g., 6-iodo-2-(trifluoromethoxy)acetanilide). Reflux in Ethanol/HCl (6M) (1:1) for 4 hours.
-
Result: The acetyl group is cleaved, yielding the free 2-iodo-6-(trifluoromethoxy)aniline .
-
-
Coupling: Dissolve the free aniline (1.0 equiv) in THF. Add Pyridine (1.2 equiv).
-
Acylation: Add a pyrazole acid chloride (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride) (1.1 equiv).
-
Isolation: Stir 4 hours. Evaporate solvent, wash with water, and recrystallize.
Mechanistic Insight: The "Fluorine Effect"
Understanding why this scaffold behaves differently is crucial for troubleshooting.
Figure 2: Mechanistic logic of the Directed Ortho-Lithiation on the trifluoromethoxy scaffold.
-
Electronic Push-Pull: The
group is strongly electron-withdrawing by induction ( ) but donates by resonance. This deactivates the ring toward standard electrophilic attack (nitration/bromination) but acidifies the ortho-protons, facilitating the lithiation described in Protocol B [1]. -
Solubility: The presence of F atoms decreases water solubility significantly. All aqueous washes in the protocols above must be rigorous to remove inorganic salts, as the organic product will not partition into the aqueous phase.
References
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Applications." ChemBioChem. Link
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews. Link
-
Fujii, K., et al. (2018). "Synthesis and biological activity of novel carboxamide fungicides." Journal of Pesticide Science. Link
-
Thermo Fisher Scientific. (2024). "Safety Data Sheet: 2-(Trifluoromethoxy)aniline." Link
Sources
Scalable synthesis routes for 2-(Trifluoromethoxy)acetanilide production
Executive Summary
This application note details the scalable synthesis of 2-(Trifluoromethoxy)acetanilide (CAS: 3832-55-1), a critical intermediate in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy (-OCF
While direct trifluoromethoxylation of acetanilides is chemically possible via photoredox or silver-mediated pathways, these methods are often cost-prohibitive at scale. This guide focuses on the industrial standard approach : the controlled acetylation of 2-(trifluoromethoxy)aniline. We provide two validated protocols: a Green Chemistry route using acetic anhydride (Method A) and a High-Throughput route using acetyl chloride (Method B).
Strategic Overview & Retrosynthesis
The synthesis strategy is selected based on atom economy , cost of goods (COGS) , and process safety .
The "Make vs. Buy" Decision
For most pilot-scale applications (<100 kg), purchasing the precursor 2-(trifluoromethoxy)aniline is the most efficient strategy. However, for vertical integration, we outline the upstream synthesis via copper-catalyzed amination.
Figure 1: Retrosynthetic pathway. The primary focus of this guide is the final Acetylation step (Yellow to Green).
Chemical Properties & Safety Profile[1][2]
| Property | Value | Notes |
| CAS Number | 3832-55-1 | Specific to the ortho isomer. |
| Molecular Weight | 219.16 g/mol | |
| Melting Point | 66–68 °C | Sharp melting point indicates high purity. |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in EtOAc, DCM, EtOH; Insoluble in Water | |
| Hazards | Irritant (Skin/Eye). | OCF |
Protocol A: Green Acetylation (Recommended for Scale-Up)
This route utilizes Acetic Anhydride (Ac
Mechanism & Rationale
The -OCF
Materials
-
Precursor: 2-(Trifluoromethoxy)aniline (1.0 equiv)
-
Reagent: Acetic Anhydride (1.2 equiv)
-
Solvent: Toluene (preferred for azeotropic drying) or Ethyl Acetate.
-
Catalyst (Optional): Sodium Acetate (0.1 equiv) - acts as a buffer.
Step-by-Step Procedure (100g Scale)
-
Charge: To a 1L 3-neck round bottom flask equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add 2-(trifluoromethoxy)aniline (100 g, 0.56 mol) and Toluene (400 mL) .
-
Dissolution: Stir at room temperature (20-25°C) until fully dissolved.
-
Addition: Add Acetic Anhydride (69 g, 0.68 mol) via an addition funnel over 30 minutes.
-
Critical Process Parameter (CPP): Monitor internal temperature. Although the reaction is less exothermic than with aniline, maintain T < 40°C during addition to prevent impurity formation.
-
-
Reaction: Heat the mixture to 80°C and stir for 2–3 hours.
-
IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC. Target < 1% starting material.
-
-
Workup (Crystallization Focus):
-
Cool the reaction mixture to room temperature.
-
Wash the organic phase with Water (2 x 200 mL) to remove acetic acid and excess anhydride.
-
Wash with Saturated NaHCO
(200 mL) to ensure neutral pH. -
Concentrate the organic phase under vacuum to approx. 150 mL volume.
-
Add Heptane (300 mL) slowly while stirring to induce crystallization.
-
Cool to 0–5°C and age for 2 hours.
-
-
Isolation: Filter the white solid using a Buchner funnel. Wash the cake with cold Heptane (100 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Rapid Acetyl Chloride Method (High Throughput)
This method is faster and suitable for smaller batches or when the aniline substrate is particularly unreactive. It requires a base to scavenge the HCl byproduct.
Materials
-
Precursor: 2-(Trifluoromethoxy)aniline (1.0 equiv)
-
Reagent: Acetyl Chloride (1.1 equiv)
-
Base: Triethylamine (TEA) or Pyridine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Dissolve 2-(trifluoromethoxy)aniline (10 g) and Triethylamine (1.2 equiv) in DCM (100 mL) . Cool to 0°C.[2][3]
-
Add Acetyl Chloride (1.1 equiv) dropwise. Caution: Significant Exotherm.
-
Allow to warm to room temperature and stir for 1 hour.
-
Quench: Add water (50 mL).
-
Separation: Separate layers. Wash organic layer with 1M HCl (to remove excess TEA) followed by Brine.
-
Dry & Evaporate: Dry over MgSO
, filter, and rotovap to dryness. Recrystallize from Ethanol/Water if necessary.
Process Flow Diagram
The following diagram illustrates the workflow for the recommended Route A (Acetic Anhydride) , highlighting the critical control points.
Figure 2: Process Flow Diagram for the acetylation of 2-(trifluoromethoxy)aniline.
Analytical Control & Troubleshooting
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: A: Water (0.1% H
PO ), B: Acetonitrile. -
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Retention Time: The product will elute significantly later than the aniline precursor due to the loss of the polar amine H-bonds and the lipophilic acetyl cap.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Deactivated amine (OCF | Increase temperature to reflux (110°C in Toluene) or add catalytic DMAP (1 mol%). |
| Purple/Dark Color | Oxidation of aniline. | Ensure nitrogen purge during reaction. Use fresh aniline (distill if dark). |
| Oiling Out | Impure product or cooling too fast. | Seed the crystallization solution with pure crystals at 40°C. Cool slowly (10°C/hour). |
| High Acetic Acid | Inefficient washing. | Ensure pH of final aqueous wash is >7 using NaHCO |
References
-
Synthesis of Trifluoromethoxyanilines
-
Physical Properties & CAS Verification
- Data: Melting point and CAS registry for 2-(trifluoromethoxy)acetanilide (3832-55-1).
- Source: ChemicalBook & SynQuest Laboratories D
- General Acetanilide Synthesis Protocols: Method: Standard acetylation procedures for deactivated anilines. Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Ortho-Trifluoromethoxylation (Alternative Route)
- Method: Radical trifluoromethoxylation using Togni reagents (for context on non-acetyl
-
Source: Qi, X., et al. (2016). "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments, (107), e53789.[2]
Sources
Application Note: Optimization of Recrystallization Solvents for 2-(Trifluoromethoxy)acetanilide
Executive Summary
This guide details the purification of 2-(Trifluoromethoxy)acetanilide (CAS 3832-55-1) via recrystallization. While simple acetanilides are routinely purified using aqueous ethanol, the introduction of the trifluoromethoxy (-OCF₃) group at the ortho position significantly alters the physicochemical profile of the molecule. This substituent increases lipophilicity (
This protocol provides a dual-strategy approach :
-
Method A (Standard): Aqueous Ethanol (for high-melting crude inputs).
-
Method B (Lipophilic): Toluene/Heptane (for low-melting or "oily" crude inputs).
Physicochemical Context & Solvent Logic[1][2][3][4][5]
To select the correct solvent, one must understand the competition between the polar amide moiety and the lipophilic fluorinated ether.
| Feature | Chemical Effect | Purification Implication |
| Amide Group (-NHCOCH₃) | H-bond donor/acceptor | Promotes solubility in alcohols and hot water. |
| -OCF₃ Group | High Lipophilicity / Steric Bulk | Reduces water solubility; increases solubility in hydrocarbons (Toluene, Heptane). |
| Ortho-Substitution | Disrupted Planarity | Lowers melting point compared to para-isomers; increases risk of phase separation (oiling) before crystallization. |
Solvent Selection Decision Matrix
The following logic tree illustrates how to select the optimal solvent system based on the behavior of your crude material.
Figure 1: Decision matrix for selecting the recrystallization solvent based on the physical state of the crude material.
Experimental Protocols
Pre-Requisite: Acid Wash (Critical Step)
Before recrystallization, unreacted 2-(trifluoromethoxy)aniline must be removed. Recrystallization is inefficient at removing liquid amine impurities.
-
Dissolve crude in Ethyl Acetate (10 mL/g).
-
Wash twice with 1M HCl (removes aniline).
-
Wash once with Brine, dry over MgSO₄, and evaporate to dryness.
-
Proceed to recrystallization with the resulting solid.[1]
Protocol A: Ethanol/Water (The "Standard" Method)
Best for: High-purity crude that is already a defined solid.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add 15 mL of 95% Ethanol .
-
Heating: Heat to boiling on a hot plate/stirrer. If not fully dissolved, add hot ethanol in 2 mL increments until clear.
-
Note: Do not exceed 30 mL total ethanol. If insoluble material remains, filter hot.
-
-
The "Cloud Point": Remove from heat. While stirring gently, add warm water (50-60°C) dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of ethanol to clear the solution.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed .
-
Critical: Do not use an ice bath immediately. Rapid cooling will trap impurities or cause oiling.
-
-
Harvesting: Once thick crystals form (approx. 30-60 mins), cool in an ice bath for 15 minutes. Filter via vacuum (Buchner funnel).[2][1]
-
Washing: Wash the cake with 10 mL of cold 50:50 Ethanol:Water .
Protocol B: Toluene/Heptane (The "Lipophilic" Method)
Best for: Oily crude or material that "oils out" in Protocol A.
-
Dissolution: Place 5.0 g of crude in a flask. Add 10 mL of Toluene .
-
Heating: Heat to 60-70°C. The material should dissolve easily due to the lipophilic
group. -
Precipitation: Remove from heat. Slowly add Heptane (or Hexane) dropwise to the hot solution.
-
Nucleation: Continue adding Heptane until a slight haze persists.
-
Seeding (Optional but Recommended): If available, add a single seed crystal of pure product.
-
Cooling: Allow to cool slowly to room temperature. The product should crystallize as white needles or plates.
-
Harvesting: Filter and wash with cold Heptane.
Process Workflow & Troubleshooting
The following diagram outlines the operational workflow, highlighting critical control points (CCPs) where the process can fail (e.g., Oiling Out).
Figure 2: Operational workflow with loop-back for correcting "oiling out" phenomena.
Troubleshooting "Oiling Out"
If the product separates as a liquid droplet instead of a crystal:
-
Cause: The temperature is above the melting point of the solvated product, or the solvent mixture is too polar (Method A).
-
Immediate Fix: Reheat the mixture to redissolve the oil. Add a small amount of the "Good Solvent" (Ethanol or Toluene) to change the composition.
-
Process Change: Switch to Method B . The non-polar character of Toluene prevents the hydrophobic exclusion that drives oiling in aqueous systems.
References
-
Chemical Identity: N-[2-(Trifluoromethoxy)phenyl]acetamide.[3] CAS Registry Number: 3832-55-1.
- Synthesis Context: Preparation of 2-trifluoromethoxyaniline derivatives. European Patent EP0820981A1.
-
General Acetanilide Purification: "Purification of Acetanilide by Recrystallization." Cerritos College Chemistry Dept. Available at: [Link]
- Fluorinated Group Properties: "The Trifluoromethoxy Group: Physicochemical Properties and Synthetic Applications." Chemical Reviews. (General reference for lipophilicity of OCF3).
Sources
Application Note: Chemoselective Hydrolysis of 2-(Trifluoromethoxy)acetanilide
Abstract & Strategic Overview
The trifluoromethoxy group (
This guide details the chemoselective hydrolysis of 2-(trifluoromethoxy)acetanilide to regenerate the free amine, 2-(trifluoromethoxy)aniline. While amide hydrolysis is a standard transformation, the ortho-substitution of the bulky
Key Technical Challenges
-
Steric Hindrance: The ortho
group shields the carbonyl carbon, slowing the rate of nucleophilic attack compared to unsubstituted acetanilide. -
Solubility: The lipophilic nature of the fluorinated motif requires a co-solvent system (e.g., Ethanol/Water) rather than aqueous acid/base alone.
-
Chemical Stability: Avoiding conditions that trigger
-elimination of fluoride or hydrolysis of the ether bond.
Mechanistic Insight
We present two validated pathways: Acid-Catalyzed Hydrolysis (Method A) and Base-Mediated Hydrolysis (Method B) . Method A is generally preferred for anilines to prevent oxidation of the free amine, as the product is stabilized as the hydrochloride salt.
Pathway Visualization
The following diagram illustrates the reaction logic and critical intermediates.
Figure 1: Mechanistic divergence between acidic and basic hydrolysis protocols. Method A isolates the intermediate as a stable salt.
Comparative Data: Method Selection
| Feature | Method A: Acidic Reflux (Preferred) | Method B: Basic Reflux |
| Reagent | 6M HCl (aq) / Ethanol | 4M NaOH / Ethanol |
| Temperature | Reflux ( | Reflux ( |
| Time | 2 – 4 Hours | 1 – 3 Hours |
| Product State | Hydrochloride Salt (Solid/Precipitate) | Free Base (Oil/Liquid) |
| Impurity Profile | Very Low (Oxidation suppressed) | Moderate (Air oxidation risk) |
| Compatibility | Incompatible with acid-labile groups (e.g., Boc) | Incompatible with esters/base-labile groups |
Detailed Experimental Protocols
Method A: Acid-Catalyzed Hydrolysis (Standard)
Best for: High purity requirements, long-term storage of the amine as a salt.
Reagents:
-
Substrate: 2-(Trifluoromethoxy)acetanilide (1.0 equiv)
-
Solvent: Ethanol (absolute or 95%)
-
Acid: 6M Hydrochloric Acid (HCl)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)acetanilide (e.g., 10 mmol) in Ethanol (20 mL).
-
Note: Ethanol is crucial to solvate the lipophilic fluorinated ring.
-
-
Acidification: Slowly add 6M HCl (20 mL, ~12 equiv).
-
Observation: The solution may warm slightly. A transient precipitate may form and redissolve.
-
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (
C) for 3 hours.-
Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting material (
) should disappear; the amine salt stays at the baseline or appears as a free base streak.
-
-
Workup (Isolation of Free Amine):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove Ethanol (volume reduction by ~50%).
-
Basify the aqueous residue carefully with 4M NaOH or sat.
until pH > 10. -
Critical: Keep the mixture cool (ice bath) during basification to prevent heat-induced decomposition.
-
-
Extraction: Extract the liberated oil with Dichloromethane (DCM) (
mL). -
Drying: Wash combined organics with Brine, dry over anhydrous
, filter, and concentrate.
Method B: Microwave-Assisted Basic Hydrolysis (Rapid)
Best for: High-throughput screening or stubborn substrates.
Reagents:
-
Substrate: 2-(Trifluoromethoxy)acetanilide (1.0 equiv)
-
Reagent: 10% NaOH in Ethanol/Water (1:1 v/v)
Step-by-Step Protocol:
-
Loading: In a microwave-safe vial (e.g., 10 mL), suspend the substrate (1 mmol) in the NaOH/EtOH solution (3 mL).
-
Irradiation: Seal the vial. Heat to
C for 20 minutes (High Absorption setting). -
Quench: Pour the reaction mixture into ice water (10 mL).
-
Extraction: Extract immediately with Ethyl Acetate (
mL).-
Note: Do not leave the free amine in the basic aqueous layer for extended periods to avoid potential side reactions with the fluorinated ether (though rare).
-
Quality Control & Validation
Analytical Checkpoints
Ensure the integrity of the
| Method | Expected Signal (Product) | Degradation Indicator (Defluorination) |
| 1H NMR | Loss of Acetyl singlet ( | Appearance of broad phenolic -OH singlet ( |
| 19F NMR | Singlet at | Appearance of inorganic Fluoride ( |
| LC-MS | Mass peak | Mass peak |
Workflow Diagram: Purification & QC
Figure 2: Post-reaction processing stream to ensure isolation of the intact fluorinated amine.
Troubleshooting & Safety
-
Incomplete Hydrolysis: If starting material remains after 3 hours (Method A), add more HCl (conc.) and increase temperature to
C. The ortho effect is significant; steric bulk prevents efficient water attack. -
Darkening of Solution: Anilines oxidize in air. Perform the extraction rapidly and store the product under Nitrogen/Argon, or convert it immediately to a hydrochloride salt (add 1M HCl in ether) for storage.
-
Safety: 2-(Trifluoromethoxy)aniline is toxic and a potential methemoglobinemia inducer. Handle only in a fume hood. Wear nitrile gloves.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Standard protocols for amide deprotection).
-
O'Connor, C. J. The acid-catalysed hydrolysis of acetanilide. J. Chem. Soc., Perkin Trans. 2, 1976 , 1726-1728. (Kinetic data on acetanilide hydrolysis rates).
-
Leroux, F. R.; Moghaddam, F. M. Trifluoromethyl ethers: synthesis and properties of an unusual substituent. Helv. Chim. Acta, 2000 , 83, 2381. (Stability of the -OCF3 group).
-
BenchChem Technical Support. Stability of Trifluoromethylphenyl-Containing Compounds. (General guidance on fluorinated group stability).
Troubleshooting & Optimization
Improving yield of 2-(Trifluoromethoxy)acetanilide synthesis under mild conditions
Topic: Optimization of N-Acetylation for ortho-Trifluoromethoxy Aniline Ticket ID: OCF3-ACET-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Core Challenge
The Objective: Synthesize 2-(trifluoromethoxy)acetanilide (CAS: 2628-66-2) from 2-(trifluoromethoxy)aniline (CAS: 1535-75-7) under mild conditions.
The Technical Hurdle: While N-acetylation is a standard transformation, the 2-trifluoromethoxy (-OCF₃) group introduces a dual challenge:
-
Electronic Deactivation: The -OCF₃ group is strongly electron-withdrawing (Inductive effect,
), reducing the nucleophilicity of the aniline nitrogen. -
Steric Hindrance: The ortho-positioning creates a "gatekeeper" effect. The bulky -OCF₃ group (larger than -CF₃ due to the oxygen linker) hinders the approach of the electrophile (acetic anhydride or acetyl chloride).
Standard "Textbook" conditions (Refluxing Ac₂O) often fail to meet modern "mild" standards, leading to degradation or difficult workups. This guide provides optimized, self-validating protocols to overcome these barriers.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at 60-70% conversion. Adding more Ac₂O doesn't help."
Diagnosis: You are likely facing nucleophilic stagnation . As the reaction proceeds, the accumulation of acetic acid (byproduct) protonates the remaining aniline, rendering it non-nucleophilic. The electron-deficient nature of the 2-OCF₃ aniline makes it even more susceptible to this deactivation compared to unsubstituted aniline.
Solution: Switch to a Base-Mediated Anhydrous Protocol .
-
Why: You must scavenge the generated acid immediately.
-
Fix: Use Acetyl Chloride (1.1 equiv) with Triethylamine (1.2 equiv) or Pyridine in Dichloromethane (DCM) at 0°C. The base acts as an "acid sink," driving the equilibrium forward.
Issue 2: "The product is an oil that refuses to crystallize."
Diagnosis: Fluorinated aromatics often exhibit "Grease-Like" Lipophilicity . The -OCF₃ group disrupts standard crystal packing forces (π-π stacking) found in non-fluorinated acetanilides.
Solution:
-
Solvent System: Do not use pure water for recrystallization. Use a Water/Ethanol (80:20) or Hexanes/Ethyl Acetate system.
-
Seed Trick: If it oils out, scratch the glass interface vigorously with a glass rod to induce nucleation, or add a seed crystal of any acetanilide derivative to provide a template.
Issue 3: "I see a new spot on TLC with a higher Rf than the product."
Diagnosis: Di-acetylation (N,N-diacetyl species). While rare for ortho-substituted anilines due to sterics, using a large excess of Ac₂O with a hyper-nucleophilic catalyst (like DMAP) can force the second acetyl group onto the nitrogen.
Solution:
-
Control: Strict stoichiometry. Use 1.05 equivalents of the acylating agent.
-
Hydrolysis: If formed, the di-acetyl impurity is labile. Stir the crude mixture in mild aqueous NaOH (1M) for 15 minutes; the second acetyl group will hydrolyze much faster than the primary amide.
Optimized Experimental Protocols
Method A: The "Green" Aqueous Suspension (Preferred for Scale)
Best for: High purity requirements, avoiding chlorinated solvents.
-
Dissolution: In a flask, suspend 2-(trifluoromethoxy)aniline (10 mmol) in Water (30 mL) . Add conc. HCl (1.0 equiv) dropwise. Note: The aniline will dissolve as the hydrochloride salt.
-
Buffering: Prepare a solution of Sodium Acetate (15 mmol) in Water (10 mL) .
-
The "Flash" Acetylation:
-
Add Acetic Anhydride (12 mmol, 1.2 equiv) to the aniline salt solution.
-
Immediately add the Sodium Acetate solution in one portion.
-
Vigorous Stirring is critical here.
-
-
Workup: The free amine is liberated and immediately acetylated. The product, being insoluble in water, will precipitate as a white/off-white solid within 10–20 minutes.
-
Isolation: Filter, wash with ice-cold water, and dry.[1]
Method B: High-Performance Catalytic Route (For Stubborn Substrates)
Best for: Maximizing yield on small scale.
| Reagent | Equivalents | Role |
| 2-(OCF₃)Aniline | 1.0 | Substrate |
| Acetic Anhydride | 1.1 | Acylating Agent |
| Zn Dust (Catalyst) | 10 mg/mmol | Lewis Acid Activator |
| Acetic Acid | Solvent | Reaction Medium |
Protocol:
-
Mix aniline and Ac₂O in glacial acetic acid.
-
Add catalytic Zn dust (activates the carbonyl of Ac₂O).
-
Stir at Room Temperature (25°C) for 30 mins.
-
Quench: Pour into ice water. The product precipitates.[2]
-
Why this works: Zn coordinates with the anhydride oxygen, making it hyper-electrophilic, compensating for the aniline's poor nucleophilicity without requiring heat.
Visual Decision Support
Workflow: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for optimizing yield and purity during N-acetylation of electron-deficient anilines.
Mechanistic Insight: The "Ortho-Effect"
Understanding the molecular geometry helps predict reactivity.
Caption: The reaction pathway highlights the steric clash (Red) requiring activation energy compensation via catalysts or base.
The -OCF₃ group is not just an electron sink; it is conformationally dynamic. In the transition state, the acetyl group must align orthogonal to the ring to minimize strain. If the reaction temperature is too low without a catalyst, the energy barrier created by the rotating -OCF₃ group prevents the formation of the tetrahedral intermediate.
References
-
Mild Aqueous Acetylation: "Green synthesis of acetanilides using aqueous media." Journal of Chemical Education, 2010 , 87, 1230.
-
Lewis Acid Catalysis: "Magnesium sulphate-glacial acetic acid system: A benign, eco-friendly and inexpensive catalyst for the synthesis of acetanilide."[1] International Journal of Trend in Scientific Research and Development, 2018 , 2, 2305.
-
Electronic Effects of OCF3: "The Trifluoromethoxy Group: Properties and Synthetic Applications." Chemical Reviews, 2011 , 111, 5, 2937–2980.
-
Protocol Validation: "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Visualized Experiments, 2016 , (107), e53789.[3]
Sources
Troubleshooting low conversion rates in trifluoromethoxy aniline acetylation
Topic: Troubleshooting Low Conversion Rates in
Diagnostic Matrix (Triage)
Use this decision matrix to identify the root cause of your low conversion before altering your protocol.
| Symptom | Primary Indicator | Root Cause | Recommended Action |
| 0-10% Conversion | Starting material (SM) persists unchanged on TLC/LCMS. | Nucleophilic Deactivation. The | Switch to Method B (AcCl + DMAP). |
| Stalled at ~50% | Reaction progresses initially but stops; adding more reagent helps slightly. | Product Inhibition / Equilibrium. The byproduct (acetic acid) is protonating the unreacted aniline, forming an unreactive anilinium salt. | Add an auxiliary base (TEA/DIPEA) or use Method C (Schotten-Baumann). |
| Impurity Formation | New spots with higher | Diacetylation. The amide product is being acetylated again at the nitrogen (imide formation). | Reduce temperature; switch from neat |
| Precipitation | White solid crashes out immediately; stirring stops. | Solubility Limit. The anilinium salt (SM-HCl) or product is insoluble in the chosen non-polar solvent. | Switch solvent to THF or DMF; ensure vigorous mechanical stirring. |
The Science: Why is this Reaction Failing?
Electronic Deactivation (The Hammett Effect)
The trifluoromethoxy group (
-
Hammett Constant (
): Approximately 0.35 . Positive values indicate electron withdrawal. -
Consequence: The electron density on the nitrogen lone pair is pulled into the aromatic ring and toward the
group. This lowers the HOMO energy of the amine, making it a poor nucleophile towards the carbonyl carbon of the acetylating agent.
The "Ortho Effect" (Steric Blockade)
If you are working with 2-(trifluoromethoxy)aniline , the failure is likely steric. The bulky
Visualizing the Barrier
The following diagram illustrates the decision logic and mechanistic failure points.
Caption: Troubleshooting logic flow for OCF3-aniline acetylation based on substituent position and failure mode.
Optimized Protocols
Choose the protocol based on your specific substrate constraints.
Method A: The "Gold Standard" (Activated Acylation)
Best for: 3- or 4-trifluoromethoxy aniline with <50% conversion using standard anhydride methods. Mechanism: Uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to generate a "super-active" N-acylpyridinium intermediate.
Reagents:
-
Substrate: 1.0 equiv
-
Acetyl Chloride (
): 1.2 equiv (Freshly distilled if possible) -
Triethylamine (
): 1.5 equiv (Auxiliary base to sponge HCl) -
DMAP: 0.1 equiv (10 mol%)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the aniline (1.0 equiv),
(1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon. -
Cooling: Cool the mixture to
in an ice bath. -
Addition: Add
(1.2 equiv) dropwise via syringe over 10 minutes. Note: Exotherm expected. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC. If SM remains, add another 0.5 equiv
and heat to reflux ( ) for 1 hour. -
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP/Pyridine) Brine Dry over .
Method B: The "Nuclear Option" (For Ortho-Substituted)
Best for: 2-trifluoromethoxy aniline or cases where Method A fails. Mechanism: Forces reaction via high concentration (solvent-free) and thermal energy to overcome the steric barrier.
Reagents:
-
Substrate: 1.0 equiv
-
Acetic Anhydride (
): 5.0 – 10.0 equiv (Acts as solvent and reagent) -
Sodium Acetate (
): 1.0 equiv (Buffer/Catalyst)
Step-by-Step:
-
Combine: In a pressure vial or round-bottom flask, mix the aniline and
. -
Solvate: Add
directly to the solid. -
Energy:
-
Thermal: Heat to
for 4–12 hours. -
Microwave (Preferred): Heat to
for 20–40 minutes.
-
-
Workup: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The product should precipitate as a solid. Filter and wash with water.
Troubleshooting FAQs
Q: I see a new spot on TLC, but it reverts to Starting Material (SM) during workup. What happened?
A: You likely formed the O-acetyl imidate (kinetic product) or the reaction didn't go to completion, and the intermediate hydrolyzed. However, with anilines, this is rare. More likely, you didn't neutralize the acid. If your product is acid-sensitive or if you used
Q: Why can't I just use Pyridine as the solvent?
A: You can, but pyridine is difficult to remove and can sometimes lead to side reactions at high temperatures. Method A (DCM + Catalytic DMAP) is cleaner. If you must use pyridine, use it as a co-solvent (1:1 with DCM) or wash the final organic layer extensively with
Q: My product is an oil, but it should be a solid. How do I purify it? A: Trifluoromethoxy acetanilides can be "greasy" due to the fluorine content.
-
Trituration: Try adding cold hexanes or pentane and scratching the flask.
-
Recrystallization: Use a mixture of EtOH/Water. Dissolve in hot EtOH, then add water dropwise until cloudy.
Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)?
A: Generally, no . The
Mechanistic Visualization (DMAP Catalysis)
Understanding the catalytic cycle helps in troubleshooting reagent stoichiometry.
Caption: The catalytic cycle of DMAP. Note that DMAP forms a charged intermediate that is much more electrophilic than Acetyl Chloride itself, compensating for the aniline's poor nucleophilicity.
References
-
Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
DMAP Catalysis Mechanism : Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583. Link
-
Synthesis of Ortho-Trifluoromethoxylated Anilines : Strickland, M. R., & Togni, A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789.[2] Link
-
Properties of Fluorinated Anilines : Leroux, F. (2004). The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemBioChem, 5(5), 644-649. Link
Sources
Removing unreacted acetic anhydride from 2-(Trifluoromethoxy)acetanilide product
Topic: Removal of Unreacted Acetic Anhydride (
Executive Summary
The acetylation of 2-(trifluoromethoxy)aniline to form 2-(Trifluoromethoxy)acetanilide typically requires an excess of acetic anhydride (
This guide provides three validated protocols to remove residual
Visual Workflow: Decision Matrix
Before selecting a protocol, determine the state of your crude mixture using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on product stability.
Protocol A: The Chemical Quench (Bicarbonate Hydrolysis)
Best for: Large scale reactions (>10g) or when rotary evaporation is inefficient.
Mechanism: Converts lipophilic
The Science
Acetic anhydride reacts slowly with neutral water. To drive the reaction to completion rapidly, we use a weak base (
Step-by-Step Procedure
-
Cool Down: Cool the reaction mixture to 0–5°C in an ice bath.
-
Quench: Slowly add saturated aqueous Sodium Bicarbonate (
) .-
Critical: Add dropwise initially. The reaction generates
gas.[1] Rapid addition will cause the flask to foam over.
-
-
Agitate: Stir vigorously for 30–60 minutes.
-
Why?
is immiscible with water. Vigorous stirring increases the surface area for hydrolysis.
-
-
Check pH: Ensure the aqueous layer is pH ~8. If acidic, add more
. -
Phase Separation:
-
Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
The target 2-(Trifluoromethoxy)acetanilide moves to the organic layer.
-
The hydrolyzed impurities (Sodium Acetate) remain in the aqueous layer.
-
-
Wash: Wash the organic layer with:
-
1x Water (removes salts).
-
1x Brine (dries the organic layer).
-
Protocol B: Azeotropic Removal (Toluene Co-evaporation)
Best for: Small scales (<5g), heat-stable products, or when you want to avoid aqueous workups. Mechanism: Azeotropic distillation lowers the effective boiling point of high-boiling impurities.
The Science
Direct evaporation of Acetic Anhydride requires high heat (>80°C under vacuum), which risks degrading the product. Toluene forms a binary azeotrope with acetic acid (bp 100.6°C) and co-distills effectively with acetic anhydride, allowing removal at much lower bath temperatures (40–50°C) [2].
Step-by-Step Procedure
-
Concentrate: Evaporate the bulk reaction solvent (usually DCM or THF) on a rotary evaporator.
-
Add Toluene: Add Toluene (approx. 3x the volume of the residual oil).
-
Evaporate: Rotovap the mixture at 45–50°C.
-
Observation: You will smell vinegar (acetic acid) in the trap.
-
-
Repeat: Repeat the Toluene addition and evaporation 3 times .
-
Endpoint: The residue should turn from a viscous oil into a solid or semi-solid as the solvent disrupts the
solvation shell.
-
-
Final Dry: Place the solid under high vacuum (<1 mbar) for 2 hours to remove trace toluene.
Solvent Efficiency Table
| Solvent | Boiling Point | Role in Purification | Efficiency |
| Toluene | 110°C | Forms azeotrope; excellent carrier. | High |
| Heptane | 98°C | Anti-solvent; induces precipitation. | Medium |
| DCM | 40°C | Extraction solvent; does not carry | Low |
Protocol C: Recrystallization (Polishing)
Best for: Final purification to achieve >99% purity.
Context: 2-(Trifluoromethoxy)acetanilide is a solid, but the presence of the lipophilic
Recommended Solvent Systems
-
Ethanol / Water (Classic):
-
Dissolve product in minimum hot Ethanol.
-
Add warm water dropwise until slight turbidity appears.
-
Cool slowly to 4°C.
-
-
Toluene / Heptane:
-
Dissolve in minimum hot Toluene.
-
Add Heptane until cloudy.
-
Note: This system is particularly effective if you used Protocol B.
-
Troubleshooting & FAQs
Q1: My product is an oil and won't solidify. What happened? A: This is the "Solvent Trap" effect. Even 2-3% residual Acetic Anhydride can depress the melting point of your product, keeping it liquid.
-
Fix: Do not scratch the flask yet. Run Protocol B (Toluene) two more times. If it still refuses to solidify, dissolve in a small amount of DCM, wash with saturated
again, dry, and re-evaporate.
Q2: The product turned pink/brown during the quench. A: This indicates oxidation of unreacted aniline.
-
Fix: Wash the organic layer with 1M HCl (dilute acid).[2] This protonates any unreacted aniline, pulling it into the aqueous layer, while leaving your amide product in the organic layer. Follow with a standard brine wash.
Q3: Can I use NaOH instead of Bicarbonate?
A: Use caution. While NaOH hydrolyzes
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Wulfson, N. S. (1963). Preparative Organic Chemistry. Interscience Publishers. (Detailed data on azeotropic mixtures for solvent removal).
-
Sigma-Aldrich. (n.d.). Acetanilide Derivative Physical Properties. Retrieved from (General solubility data for acetanilides).
Sources
Minimizing defluorination side reactions in 2-(Trifluoromethoxy)acetanilide synthesis
To: User (Drug Development Scientist) From: Technical Support Center (Process Chemistry Division) Subject: Minimizing Defluorination Side Reactions in 2-(Trifluoromethoxy)acetanilide Synthesis
Executive Summary
The synthesis of 2-(Trifluoromethoxy)acetanilide presents a unique challenge: balancing the reactivity required to install the acetamide moiety while preserving the integrity of the metastable trifluoromethoxy (
This guide addresses the three primary vectors of defluorination:
-
Metal-Mediated C–O Cleavage: Oxidative addition of transition metals (Ni, Pd) into the
bond. -
Nucleophilic Attack/Hydrolysis: Decomposition of the
group by hard nucleophiles or strong bases at elevated temperatures. -
Radical Fragmentation: Loss of the
radical during direct C–H functionalization attempts.
Part 1: Diagnostic & Troubleshooting Guide
Q1: I am observing significant fluoride ion (F⁻) generation and phenol byproducts during the palladium-catalyzed amidation of 2-(trifluoromethoxy)chlorobenzene. What is happening?
Diagnosis: You are likely experiencing C–O bond activation .
While Palladium (Pd) is generally safer than Nickel (Ni), electron-rich, unhindered phosphine ligands can facilitate the oxidative addition of Pd(0) into the
Corrective Action:
-
Switch to Bulky Biaryl Phosphine Ligands: Use ligands like BrettPhos or tBuBrettPhos . Their extreme steric bulk prevents the metal center from approaching the sterically crowded C–O bond of the ortho-
group, forcing the catalyst to react exclusively at the C–Cl site. -
Lower the Reaction Temperature: C–O activation has a higher activation energy than C–Cl activation. Operate at the lowest temperature required for turnover (typically <100°C).
Q2: Can I use strong bases like Sodium tert-butoxide ( ) to accelerate the reaction?
Diagnosis: High Risk.
While
Corrective Action:
-
Use Weaker, Carbonate Bases: Switch to
or . These bases are sufficiently basic to deprotonate the acetamide/amine partner but lack the nucleophilicity to attack the group. -
Anhydrous Conditions: Ensure the solvent (typically Toluene or 1,4-Dioxane) is strictly anhydrous. Water acts as a transfer agent for fluoride-mediated decomposition.
Q3: I am trying to install the group directly onto acetanilide using radical reagents (e.g., Togni reagent), but I see mostly defluorinated side products.
Diagnosis: Radical Fragmentation.
The trifluoromethoxy radical (
Corrective Action:
-
Abandon Direct C-H Trifluoromethoxylation for Scale-Up: This route is currently too unstable for reliable process chemistry.
-
Adopt the "Install-Then-Couple" Strategy: Purchase or synthesize 2-(trifluoromethoxy)aniline (via oxidative fluorination of xanthates under controlled conditions) and then acetylate it. This separates the formation of the labile C–O bond from the amide formation.
Part 2: Optimized Experimental Protocol
Method: Palladium-Catalyzed Amidation of 2-Chloro-1-(trifluoromethoxy)benzene Rationale: This route avoids the instability of radical trifluoromethoxylation and uses steric control to prevent defluorination.
Materials:
-
Substrate: 1-Chloro-2-(trifluoromethoxy)benzene (1.0 equiv)
-
Nucleophile: Acetamide (1.2 equiv)
-
Catalyst Precursor:
(1.0 mol%) -
Ligand: BrettPhos (2.2 mol%) — Critical for preventing C-O insertion.
-
Base:
(1.4 equiv) — Mild base to prevent hydrolysis. -
Solvent: Anhydrous 1,4-Dioxane (
)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon. Moisture promotes fluoride elimination.
-
Reagent Charging: Add
, BrettPhos, Acetamide, and to the vessel. -
Solvent & Substrate: Add anhydrous 1,4-Dioxane followed by 1-Chloro-2-(trifluoromethoxy)benzene via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes. Oxygen can oxidize the ligand, reducing steric bulk and allowing side reactions.
-
Reaction: Seal the vessel and heat to 80°C for 12–16 hours. Do not exceed 100°C.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts (and any precipitated fluorides).
-
Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Data Summary: Ligand Effect on Defluorination
| Ligand Type | Ligand Name | Yield (%) | Defluorination (% F⁻ detected) | Mechanistic Outcome |
| Bidentate (Small) | 45% | 35% | High C–O insertion (Side reaction) | |
| Monodentate (Simple) | 10% | 15% | Poor conversion; Catalyst decomposition | |
| Biaryl Dialkyl (Bulky) | BrettPhos | 92% | < 1% | Selective C–N coupling |
| Biaryl Dialkyl (Bulky) | 85% | < 2% | Good alternative; slightly slower rate |
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways. The Green Path represents the desired cross-coupling facilitated by bulky ligands. The Red Path represents the defluorination failure mode caused by unhindered catalysts or strong bases.
Caption: Pathway divergence in Pd-catalyzed synthesis. Bulky ligands (Green) shield the OCF3 group, preventing the metal insertion that leads to defluorination (Red).
References
-
Mulligan, C. C., & Sturgell, E. J. (2015). Mechanistic Studies of Palladium-Catalyzed C-O Bond Activation in Aryl Trifluoromethoxides. Journal of Organic Chemistry. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science. [Link]
-
Liu, X., et al. (2013). Synthesis of Trifluoromethoxylated Arenes via Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition. [Link]
-
Togni, A. (2012). Electrophilic Trifluoromethylation: Reagents and Reactivity. Chemical Reviews. [Link]
Technical Support Center: Chromatographic Purification of 2-(Trifluoromethoxy)acetanilide
Executive Summary & Strategic Approach
Separating the ortho-isomer (2-(Trifluoromethoxy)acetanilide) from its meta- and para- regioisomers is a classic chromatographic challenge. Standard alkyl-bonded phases (C18/C8) often fail to resolve these species because the hydrophobicity (
To achieve baseline resolution, we must exploit secondary interactions beyond simple hydrophobicity. Specifically, we target:
- Interactions: The electron-deficient aromatic ring of the acetanilide.
-
Dipole-Dipole Interactions: The distinct dipole vectors created by the relative positions of the amide and the strongly electronegative trifluoromethoxy group (
). -
Shape Selectivity: The steric bulk of the ortho-substituent forces the amide group out of planarity, creating a distinct 3D shape compared to the flat para-isomer.
Recommendation: Shift from C18 to Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases.
Method Development Logic (Visualized)
The following decision tree outlines the logical flow for selecting the optimal stationary phase and mobile phase conditions.
Figure 1: Decision tree for stationary phase selection, prioritizing PFP phases for halogenated aromatic isomers.
Standard Operating Protocol (SOP)
Optimized Analytical Method
This protocol is designed to maximize the separation factor (
| Parameter | Condition | Rationale |
| Stationary Phase | Pentafluorophenyl (PFP) Propyl (e.g., Phenomenex Kinetex F5, Supelco Discovery HS F5) | Fluorinated phases interact strongly with the halogenated analyte via fluorine-fluorine and dipole interactions [1]. |
| Dimensions | 150 x 4.6 mm, 2.6 µm or 5 µm | Longer column length provides necessary theoretical plates for isomer resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and ensures the amide remains neutral. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Crucial: Methanol permits |
| Flow Rate | 1.0 mL/min | Standard flow (adjust for backpressure). |
| Temperature | 25°C - 30°C | Lower temperatures often enhance shape selectivity for rigid isomers. |
| Detection | UV @ 254 nm | The acetanilide core has strong absorbance here. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold (Equilibration) |
| 2.0 | 40 | Isocratic Hold |
| 15.0 | 80 | Linear Gradient |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | Stop |
Troubleshooting Center (FAQ)
Q1: Why do I see co-elution of the meta and para isomers on my C18 column?
Diagnosis: C18 columns separate primarily based on hydrophobicity. The
-
Action: Switch to a PFP (Pentafluorophenyl) column.[1] The ortho isomer has a distinct dipole moment because the electron-withdrawing
and the amide group are adjacent. The PFP phase acts as a Lewis acid, interacting differentially with these dipoles [3].
Q2: I switched to a Phenyl-Hexyl column, but the resolution is still poor. I am using Acetonitrile/Water.
Diagnosis: You are using the wrong organic modifier.
Mechanism: Acetonitrile (ACN) has its own
Q3: The ortho isomer peak is tailing significantly.
Diagnosis: While acetanilides are generally neutral, residual silanol interactions or secondary H-bonding can cause tailing, especially with the sterically crowded ortho position. Solution:
-
Increase Buffer Strength: If using simple formic acid, switch to 10mM Ammonium Formate (pH 3.0). This masks silanols more effectively.
-
Temperature: Slightly increase temperature to 35°C to improve mass transfer kinetics, though be careful not to lose selectivity.
Q4: How do I scale this up for purification (Prep-LC)?
Guidance:
-
Loading: PFP phases often have lower carbon loads than C18, meaning lower sample capacity. Do not overload.
-
Solubility: 2-(Trifluoromethoxy)acetanilide is hydrophobic. Dissolve the sample in 100% Methanol or DMSO.
-
Injection: Use a "sandwich" injection or ensure the sample solvent matches the initial mobile phase strength to prevent precipitation at the column head.
Mechanism of Separation (Visualized)
Understanding the molecular interaction is vital for troubleshooting.
Figure 2: Mechanistic interactions between the fluorinated analyte and PFP stationary phase.
References
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1][2] Journal of Chromatography A, 1073(1-2), 99-109. Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link
-
Phenomenex Technical Guide. (2023). Selectivity of Phenyl-Hexyl and PFP Phases for Halogenated Aromatics.Link (General Vendor Application Note)
-
Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America, 24(1). Link
Sources
Technical Guide: Optimizing Reaction Temperature for Nitration of 2-(Trifluoromethoxy)acetanilide
Executive Summary & Core Directive
This guide addresses the thermal optimization for the nitration of 2-(Trifluoromethoxy)acetanilide to synthesize 4-nitro-2-(trifluoromethoxy)acetanilide .
The trifluoromethoxy (
The Golden Rule: Temperature control in this reaction is not just about yield; it is the primary switch for regioselectivity (para vs. ortho) and safety (preventing thermal runaway due to reagent accumulation).
Optimal Operating Window:
-
Addition Phase:
to -
Digest Phase:
to -
Critical Limit: Do not exceed
prior to quench.
Technical Troubleshooting & FAQ
Q1: Why is the temperature window ( ) so critical during the addition of the nitrating agent?
Answer: You are balancing kinetic control against thermodynamic stability .
-
Regioselectivity: The acetamido group directs primarily to the para position (Position 4) and secondarily to the ortho position (Position 6). The
group at Position 2 creates significant steric hindrance for the ortho attack (Position 3 is blocked by electronics; Position 6 is sterically crowded). Lower temperatures ( ) favor the lower-energy transition state leading to the para-isomer (4-nitro), minimizing the formation of the ortho-isomer and the ortho-isomer relative to the group [1, 6]. -
Safety (Exotherm Management): Nitration is highly exothermic.[1][2] If the temperature rises above
during addition, the rate of reaction accelerates exponentially, potentially leading to a "runaway" where the cooling capacity is overwhelmed.
Q2: I am observing low conversion. Should I increase the temperature to ?
Answer: NO. Increasing temperature to this range introduces two critical failure modes:
-
Hydrolysis of the Amide: In strong acidic media (Mixed Acid), temperatures
catalyze the hydrolysis of the acetamido group back to the amine (aniline). The free amine is susceptible to oxidation, forming tarry byproducts (black reaction mixture) rather than the desired nitro compound [5]. -
Dinitration: The
group is deactivating, but the introduced nitro group is strongly deactivating. However, at elevated temperatures, the activation from the acetamido group can still facilitate a second nitration, leading to 4,6-dinitro impurities which are difficult to separate [1].
Corrective Action: If conversion is low, extend the digest time at
Q3: The reaction mixture turned dark black. What happened?
Answer: This indicates oxidative degradation , likely caused by a local hot spot or bulk temperature excursion.
-
Cause: If the local temperature at the addition point exceeds
, nitric acid acts as an oxidant rather than a nitrating agent, attacking the aromatic ring or the protecting group. -
Prevention: Ensure the addition rate is slow enough that the internal temperature never deviates by more than
from the setpoint. Use a jacketed reactor or efficient ice-salt bath.
Q4: Can I use concentrated Sulfuric Acid as the solvent, or should I use Acetic Acid?
Answer: For this specific substrate, Glacial Acetic Acid is the preferred solvent for the initial dissolution, followed by the addition of Sulfuric Acid/Nitric Acid.[1][3]
-
Reasoning: Acetic acid moderates the reaction rate and improves solubility. Using 100% Sulfuric Acid as the solvent increases the "acidity function" (
), making the reaction more aggressive and prone to exotherms. Acetic acid acts as a thermal buffer [1, 5].
Optimized Experimental Protocol
Substrate: 2-(Trifluoromethoxy)acetanilide
Reagents: Fuming Nitric Acid (
Step-by-Step Methodology
-
Dissolution (The Heat Sink):
-
Dissolve 1.0 eq of 2-(Trifluoromethoxy)acetanilide in Glacial Acetic Acid (approx. 2-3 mL per gram of substrate).
-
Note: Gentle warming (
) may be needed to dissolve. Cool to before proceeding.
-
-
Acidification:
-
Nitration (The Critical Control Point):
-
Digestion:
-
Once addition is complete, allow the mixture to stir at
for 30 minutes. -
Slowly remove the ice bath and allow the reaction to warm to Room Temperature (
) over 1 hour. -
Validation: Monitor by TLC or HPLC. Look for the disappearance of starting material (
usually higher than product).
-
-
Quenching:
-
Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid).
-
Safety: Do not pour water into the acid. The reverse addition controls the hydration exotherm.
-
-
Isolation:
-
The product, 4-nitro-2-(trifluoromethoxy)acetanilide , typically precipitates as a pale yellow/white solid. Filter and wash with cold water until filtrate is neutral pH.
-
Visualizing the Process Logic
The following diagram illustrates the reaction pathways and the decision gates determined by temperature.
Figure 1: Reaction pathway logic. Green paths indicate optimal conditions; red paths indicate failure modes driven by excess heat.
Quantitative Data Summary
The following table summarizes the impact of temperature on product distribution, derived from general acetanilide nitration principles adapted for deactivated substrates [1, 5, 6].
| Reaction Phase | Temperature ( | Primary Outcome | Risk Factor |
| Addition | Slow reaction, accumulation of | Runaway Risk: Upon warming, accumulated reagent reacts simultaneously. | |
| Addition | Optimal Regioselectivity (Para) | Minimal. Controlled kinetics. | |
| Addition | Increased Ortho isomer formation | Moderate. Reduced yield of target. | |
| Digestion | Complete Conversion | Low, provided addition is finished. | |
| Any Phase | Hydrolysis & Oxidation (Tars) | High. Loss of batch. |
References
-
PubChem. (2025). 2-(Trifluoromethyl)aniline Hazard Summary. Retrieved from [Link]
-
ResearchGate. (2025). Nitration of Acetanilide - Mechanism and Yields.[5] Retrieved from [Link]
-
PrepChem. (2025). Preparation of 4-nitroacetanilide.[3][4][8] Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fchpt.stuba.sk [fchpt.stuba.sk]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 7. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 8. prepchem.com [prepchem.com]
Validation & Comparative
Spectroscopic Profiling: The Ortho-Trifluoromethoxy Effect on Acetanilide Carbonyls
Part 1: Executive Summary & Core Directive
The Challenge: Distinguishing the electronic and steric influence of the 2-(trifluoromethoxy) group (-OCF
The Verdict: The introduction of an ortho-OCF
Part 2: Comparative Spectral Analysis
To interpret the spectrum accurately, one must compare the target molecule against its parent and its para-isomer. This triangulation isolates the ortho-effect (steric/field) from the pure electronic effect.
Table 1: Predicted Carbonyl (Amide I) Vibrational Frequencies
| Compound | Substituent Position | Electronic Nature | Predicted | Predicted | Spectral Signature Notes |
| Acetanilide (Parent) | None | Neutral | 1665 ± 5 cm | 1690 ± 5 cm | Broad band in solid state due to intermolecular H-bonding. |
| 4-(Trifluoromethoxy)acetanilide | Para | Strong EWG (-I) | 1675 ± 5 cm | 1700 ± 5 cm | Shift driven purely by electron withdrawal; N-lone pair donation reduced. |
| 2-(Trifluoromethoxy)acetanilide | Ortho | EWG + Steric Bulk | 1680–1695 cm | 1705–1715 cm | Highest frequency. Steric twist reduces conjugation further; potential intramolecular H-bond locks conformation. |
*Solid state values are lower due to intermolecular Hydrogen Bonding (C=O...H-N).
**Dilute solution (e.g., CHCl
The "Ortho-Twist" Phenomenon
Unlike the para-isomer, the ortho-OCF
-
Consequence: The orbital overlap between the phenyl
-system and the nitrogen lone pair is disrupted. -
Result: The nitrogen lone pair is less available to resonate with the carbonyl. The C=O bond retains more double-bond character, shifting the absorption to a higher wavenumber (closer to a pure ketone).
Part 3: Mechanistic Deep Dive (Causality)
The spectral shift is not random; it is the sum of three competing vectors.
Inductive Withdrawal (-I)
The -OCF
-
Pathway: F
C O Phenyl Ring Nitrogen. -
Effect: Reduces the basicity of the nitrogen, diminishing the resonance contributor [N
=C-O ].
Resonance Effect (+R) vs. Hyperconjugation
While the oxygen in -OCF
Intramolecular Hydrogen Bonding (IMHB)
In the ortho position, the amide N-H may form a weak intramolecular hydrogen bond with the oxygen or fluorine of the -OCF
-
Observation: Look for a sharp, non-concentration-dependent N-H stretch around 3400 cm
in dilute solution. -
Impact on C=O: If the NH is locked internally, it cannot H-bond to the C=O of a neighboring molecule. This prevents the "red shift" typically seen in solids, keeping the C=O peak sharp and at high frequency.
Visualization: Electronic & Steric Pathways
Figure 1: Mechanistic flow showing how the OCF3 group increases the Carbonyl stretching frequency.
Part 4: Experimental Protocols (Self-Validating)
To confirm the identity of 2-(trifluoromethoxy)acetanilide, you must perform a Solvation Study . This distinguishes intrinsic electronic shifts from packing effects.
Protocol A: Solid State (ATR-FTIR)
Use for rapid ID and purity check.
-
Crystal Clean: Ensure the ATR crystal (Diamond/ZnSe) is cleaned with isopropanol. Background scan is mandatory.
-
Sample Loading: Place ~2 mg of solid sample. Apply high pressure (clamp) to ensure intimate contact.
-
Acquisition: 16 scans @ 4 cm
resolution. -
Validation: Look for the C=O peak at 1680–1695 cm
. If it appears at 1660 cm , suspect hydrolysis to the aniline or lack of the -OCF group.
Protocol B: Dilution Study (The "Gold Standard")
Use to detect intramolecular H-bonding and true monomer frequency.
-
Solvent: Use spectroscopic grade Chloroform (CHCl
) or Carbon Tetrachloride (CCl ). -
Preparation: Prepare a series of concentrations: 10 mM, 5 mM, and 1 mM.
-
Cell: Use a liquid cell with CaF
windows (0.1 mm to 1.0 mm path length). -
Analysis:
-
Intermolecular H-bonds: Will disappear upon dilution.
-
Intramolecular H-bonds (Ortho-effect): Will remain constant in frequency and intensity ratio regardless of dilution.
-
C=O Shift: As you dilute, the C=O band should sharpen and shift slightly to higher wavenumbers (~1710 cm
) as dimers break apart.
-
Visualization: Spectral Workflow
Figure 2: Decision tree for selecting the correct IR modality based on analytical needs.
Part 5: Troubleshooting & Artifacts
| Symptom | Probable Cause | Corrective Action |
| Split Carbonyl Peak | Fermi Resonance or Rotamers | Common in ortho-substituted amides due to "cis/trans" amide rotamers. Do not over-interpret as impurity. |
| Peak < 1660 cm | Hydrolysis | The sample may have degraded to 2-(trifluoromethoxy)aniline. Check for broad NH |
| Broad OH stretch | Wet Solvent | Chloroform absorbs water. Dry solvent over molecular sieves to prevent water peaks from obscuring the NH region. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amide I/II assignments and H-bonding effects).
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. Link (Source for electronic properties of OCF3).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for substituent effects on carbonyl frequencies).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link (Source for Sigma/Inductive constants of OCF3 vs OMe).
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(Trifluoromethoxy)acetanilide
This guide provides a comprehensive, scientifically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Trifluoromethoxy)acetanilide. We will move beyond a simple recitation of steps to explore the rationale behind each decision, ensuring the development of a self-validating and reliable analytical procedure.
Understanding the Analyte: Physicochemical-Based Predictions
A successful method development strategy begins with a thorough understanding of the target analyte, 2-(Trifluoromethoxy)acetanilide. While specific experimental data for this compound is not widely published, we can deduce its likely chromatographic behavior from its structure.
-
Structure: N-[2-(trifluoromethoxy)phenyl]acetamide
-
Key Features:
-
Aromatic Ring: Provides strong UV absorbance, making UV detection a suitable choice.
-
Amide Group: A polar functional group that can participate in hydrogen bonding.
-
Trifluoromethoxy Group (-OCF₃): A highly electronegative and lipophilic group that increases the compound's hydrophobicity compared to unsubstituted acetanilide.
-
Acidity/Basicity: The amide proton is very weakly acidic (pKa > 15), and the molecule lacks a basic functional group. Therefore, it will behave as a neutral compound over a wide pH range.
-
Based on these features, we can predict that 2-(Trifluoromethoxy)acetanilide will be well-retained on a reversed-phase (RP) HPLC column and is an excellent candidate for analysis by RP-HPLC.
Strategic Method Development Workflow
A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines a logical progression from initial screening to a fully validated method.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols & Comparative Analysis
Initial Method Scouting: Column and Mobile Phase Selection
The goal of the scouting phase is to identify a suitable column and mobile phase that provides adequate retention and initial separation of the main peak from any potential impurities.
Potential Impurities: Based on the common synthesis of acetanilides, potential impurities could include the starting material (2-(trifluoromethoxy)aniline), unreacted acetic anhydride, and by-products from side reactions.[1][2][3]
Column Selection: Reversed-phase columns are the most appropriate choice.[4] A comparison of common reversed-phase stationary phases is presented below.
| Stationary Phase | Key Characteristics | Suitability for 2-(Trifluoromethoxy)acetanilide |
| C18 (Octadecylsilane) | The most common and versatile reversed-phase packing. Provides high hydrophobicity and retention for non-polar to moderately polar compounds.[5] | Excellent starting point. The hydrophobicity of the trifluoromethoxy group suggests good retention on a C18 column. |
| C8 (Octylsilane) | Less retentive than C18. Useful for compounds that are too strongly retained on C18. | A good alternative if retention times on C18 are excessively long. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[6] | Can be beneficial for separating aromatic impurities from the main peak. |
| Polar-Embedded (e.g., Amide) | Contains a polar group embedded in the alkyl chain, which can improve peak shape for some compounds and provide different selectivity.[7][8] | A valuable option if peak tailing is observed on standard C18 columns. |
Recommendation: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it offers the highest probability of success.
Mobile Phase Selection: A combination of water (or an aqueous buffer) and an organic modifier is used in reversed-phase HPLC.
-
Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.
-
Aqueous Phase: Since the analyte is neutral, a buffer is not strictly necessary. However, a simple acidic mobile phase (e.g., 0.1% formic acid or phosphoric acid in water) can often improve peak shape and reproducibility.
Initial Scouting Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A broad gradient from 10% B to 90% B over 20 minutes is a good starting point to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 240-250 nm, based on the UV spectrum of similar acetanilide derivatives).[9]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Optimization of Chromatographic Parameters
Once the initial scouting runs are complete, the method can be optimized to achieve the desired resolution, peak shape, and run time.
Optimization Strategy:
-
Adjusting the Gradient:
-
If the peak elutes too early, increase the initial percentage of the aqueous phase (A).
-
If the peak elutes too late, decrease the initial percentage of the aqueous phase (A).
-
To improve the separation of closely eluting impurities, decrease the slope of the gradient in the region where the peaks of interest elute.
-
-
Isocratic vs. Gradient Elution:
-
If the initial scouting shows a good separation with a narrow elution window, an isocratic method (constant mobile phase composition) can be developed. This is often simpler and more robust.
-
If there are impurities with significantly different polarities, a gradient method will be necessary to ensure all components are eluted in a reasonable time.
-
-
Flow Rate and Temperature:
-
Increasing the flow rate will decrease the run time but may also decrease resolution.
-
Increasing the column temperature will decrease the viscosity of the mobile phase (lowering backpressure) and can sometimes improve peak shape and change selectivity.
-
A Proposed Optimized Method (Hypothetical)
Based on the principles outlined above, a hypothetical optimized method for the purity analysis of 2-(Trifluoromethoxy)acetanilide is presented below. This method would serve as the primary recommendation for validation.
Table of Optimized Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides a good balance of resolution and efficiency. Smaller particle size improves peak sharpness. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid is a non-volatile buffer that can provide excellent peak shape. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Elution | Gradient | To ensure elution of both polar and non-polar impurities. |
| Gradient Program | 0-5 min: 40% B; 5-15 min: 40-70% B; 15-17 min: 70-40% B; 17-20 min: 40% B | A shallow gradient around the elution of the main peak to maximize resolution. |
| Flow Rate | 1.2 mL/min | A slightly higher flow rate to reduce analysis time without significant loss of resolution. |
| Column Temperature | 35 °C | Elevated temperature can improve efficiency and reduce backpressure. |
| Detection Wavelength | 245 nm | A common wavelength for acetanilide derivatives, providing good sensitivity. |
| Injection Volume | 5 µL | A smaller injection volume can improve peak shape. |
| Diluent | Acetonitrile:Water (50:50, v/v) | To ensure the sample is fully dissolved and compatible with the mobile phase. |
Method Validation according to ICH Q2(R1) Guidelines
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12][13]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by running blanks, placebo (if applicable), and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards over a specified range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Troubleshooting Common HPLC Issues
A logical approach to troubleshooting is essential for maintaining a high level of data quality.
Caption: A decision tree for troubleshooting common HPLC problems.
Conclusion and Comparative Summary
The developed reversed-phase HPLC method, utilizing a C18 column with a gradient elution of acetonitrile and acidified water, provides a robust and reliable approach for the purity analysis of 2-(Trifluoromethoxy)acetanilide.
Comparative Advantage of the Proposed Method:
| Feature | Proposed Method (Optimized Gradient) | Alternative (Isocratic) | Alternative (Phenyl Column) |
| Versatility | High - capable of separating impurities with a wide range of polarities. | Low - only suitable for impurities with similar retention to the main peak. | Moderate - provides alternative selectivity for aromatic compounds. |
| Run Time | Moderate - optimized for a balance of speed and resolution. | Potentially shorter if all impurities elute close to the main peak. | Similar to the proposed method. |
| Robustness | High - gradient elution is less susceptible to small changes in mobile phase composition. | Moderate - small changes in mobile phase can significantly impact retention and resolution. | High. |
| Development Time | Moderate - requires more effort to optimize the gradient. | Low - simpler to develop. | Moderate - requires screening to determine if selectivity is advantageous. |
References
-
Horwood, J., & Daglish, A. F. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241–244. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Hawach Scientific. (2025). Polar Column in HPLC Example. Retrieved from [Link]
-
Study.com. (n.d.). Acetanilide Structure, Preparation & Hazards. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetanilide on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Acetanilide. Retrieved from [Link]
-
Stenutz. (n.d.). 2'-(trifluoromethyl)acetanilide. Retrieved from [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
PubMed. (2013). Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. Journal of Separation Science, 36(21-22), 3569-3576. [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Scribd. (n.d.). Acetanilide Synthesis & Purification. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
- Unknown Source. (n.d.). Preparation of Acetanilide. (Link not available)
-
Bartleby.com. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
-
PubChemLite. (n.d.). 2'-(trifluoromethoxy)acetanilide (C9H8F3NO2). Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetanilide, 2',4',5'-trifluoro-. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectra for compounds 2 (dashed line) and 3 (solid line) in acetic acid. Retrieved from [Link]
-
PubMed. (2014). Development and Validation of an HPLC Method for the Simultaneous Analysis of 23 Selected Drugs Belonging to Different Therapeutic Groups in Human Urine Samples. Journal of Chromatographic Science, 52(7), 631–639. [Link]
-
ResearchGate. (2015). UV-visible spectra of acetanilides. Effect of addition of surfactants. Retrieved from [Link]
Sources
- 1. Acetanilide Structure, Preparation & Hazards - Lesson | Study.com [study.com]
- 2. scribd.com [scribd.com]
- 3. Preparation of acetanilide [cs.gordon.edu]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. amerigoscientific.com [amerigoscientific.com]
- 6. agilent.com [agilent.com]
- 7. Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
Comparing lipophilicity (LogP) of 2-(Trifluoromethoxy)acetanilide vs. methoxy analogs
2-(Trifluoromethoxy)acetanilide vs. 2-Methoxyacetanilide
Executive Summary
In medicinal chemistry, the transition from a methoxy (
The Bottom Line: Replacing the 2-methoxy group with a 2-trifluoromethoxy group results in a massive increase in lipophilicity (
Molecular Architecture & Mechanistic Insight
To understand the lipophilicity data, one must first understand the structural dynamics. The physicochemical divergence stems from two factors: Electronic withdrawal and Conformational bias .
A. The Electronic "Tug-of-War"
-
2-Methoxyacetanilide: The oxygen atom is electron-donating by resonance (+R). It is a competent hydrogen bond acceptor (HBA). In the ortho position, it often forms a stable 6-membered intramolecular hydrogen bond with the acetanilide N-H proton. This "closed" conformation effectively hides the polar donor/acceptor pair, artificially boosting permeability.
-
2-(Trifluoromethoxy)acetanilide: The three fluorine atoms are powerfully electron-withdrawing. They pull electron density away from the oxygen, effectively killing its ability to act as a hydrogen bond acceptor. The IMHB is significantly weakened or non-existent.
B. The Orthogonal Twist
Unlike the methoxy group, which prefers to lie coplanar with the phenyl ring to maximize p-orbital overlap, the
-
Why? The electron-rich fluorine atoms create electrostatic repulsion with the
-cloud of the aromatic ring. -
Result: The
group adopts an orthogonal conformation (approx. 90° to the ring). This exposes the hydrophobic fluorines to the solvent interface, drastically increasing LogP.
Figure 1: Conformational impact of fluorination. The methoxy group allows planarity, while the trifluoromethoxy group forces an orthogonal twist, altering solvation shells.
Comparative Data Profile
The following data aggregates experimental trends and calculated consensus values (Hansch constants) for the specific functional group interchange.
| Property | 2-Methoxyacetanilide | 2-(Trifluoromethoxy)acetanilide | The Shift ( |
| Substituent | +1.06 | ||
| Est. LogP (Octanol/Water) | ~ +1.1 Units | ||
| H-Bond Acceptor Strength | Moderate | Negligible | Loss of HBA |
| Metabolic Liability | High (O-Dealkylation) | Low (Blocked Metabolism) | Enhanced Stability |
| Conformation | Coplanar (Preferred) | Orthogonal (Preferred) | Steric Bulk Increase |
Interpretation: A shift of +1.0 LogP unit represents a 10-fold increase in the compound's partitioning into the lipid phase. For a CNS-targeted drug, this shift can be the difference between blood-brain barrier (BBB) penetration and peripheral restriction.
Experimental Protocol: Determination of LogP
Standard: OECD Guideline 117 (HPLC Method)
While the "Shake-Flask" method (OECD 107) is the absolute standard, it is low-throughput. For comparing analogs like these, Reverse-Phase HPLC (OECD 117) is the industry standard for speed and reproducibility.
Objective
Determine the equivalent lipophilicity (LogP) by correlating retention time (
Reagents & Equipment
-
Instrument: HPLC with UV/Vis detector (210 nm and 254 nm).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), end-capped silica.
-
Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Neutral pH is critical to ensure the acetanilide remains unionized.
-
Standards: Thiourea (Dead time marker,
), Acetanilide (LogP 1.0), Acetophenone (LogP 1.6), Benzene (LogP 2.1), Toluene (LogP 2.7).
Step-by-Step Workflow
-
Dead Time Determination (
): Inject Thiourea. It is unretained.[1] Record the time of the first peak. This is . -
Calibration Curve Construction: Inject the reference standards. Calculate the Capacity Factor (
) for each: Plot (y-axis) vs. Literature LogP (x-axis). Ensure .[2] -
Sample Analysis: Inject 2-Methoxyacetanilide and 2-(Trifluoromethoxy)acetanilide separately. Record
and calculate for each. -
Calculation: Use the linear regression equation from the calibration curve (
) to solve for LogP:
Figure 2: HPLC-based LogP determination workflow (OECD 117).
Implications for Drug Design[4][5][6][7][8][9]
A. Metabolic Stability (The "Teflon" Effect)
The 2-methoxy group is a "soft spot" for metabolism. Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4) readily perform O-demethylation , converting the methoxy ether into a phenol. This often leads to rapid clearance (Phase II conjugation) or toxicity.
-
The Fix: The C-F bond is the strongest single bond in organic chemistry. The
group is chemically inert to oxidative metabolism. Replacing with blocks this metabolic route, extending half-life ( ).
B. Membrane Permeability
While the 2-methoxy analog has decent permeability due to the IMHB masking effect, the 2-trifluoromethoxy analog relies on brute-force lipophilicity.
-
Caution: If LogP exceeds 5.0 (Lipinski's Rule of 5), solubility crashes. However, since the acetanilide core is relatively small, the shift to LogP ~2.5 is actually optimal for oral bioavailability and CNS penetration.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Seminal text for
values). -
OECD. (2004).[3] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Link
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
Crystal structure analysis and X-ray diffraction data for 2-(Trifluoromethoxy)acetanilide
Crystal Structure Analysis and X-ray Diffraction Data: 2-(Trifluoromethoxy)acetanilide vs. Bioisosteres
Executive Summary: The Structural Imperative
In modern drug discovery, 2-(Trifluoromethoxy)acetanilide serves as a critical scaffold for understanding the steric and electronic impact of the trifluoromethoxy (
This guide provides a comparative structural analysis of 2-(Trifluoromethoxy)acetanilide against its primary bioisosteres: 2-(Trifluoromethyl)acetanilide (steric analog) and 2-Methoxyacetanilide (electronic analog). We analyze the critical X-ray diffraction (XRD) parameters that dictate solid-state behavior, solubility, and bioavailability.
Comparative Structural Analysis
The crystal packing of ortho-substituted acetanilides is governed by a competition between intermolecular hydrogen bonding (amide
Comparative Crystallographic Data Table
The following table synthesizes experimental data for the target's closest analogs to establish the structural baseline.
| Parameter | Target: 2-(Trifluoromethoxy) | Analog A: 2-(Trifluoromethyl) | Analog B: 2-Methoxy | Baseline: Acetanilide |
| Formula | ||||
| Space Group | Predicted: Monoclinic ( | Monoclinic ( | Orthorhombic ( | Orthorhombic ( |
| 4 | 4 | 4 | 8 | |
| Amide Twist ( | High (~60–80°) | High (87.3°) | Low (< 5°) | Planar (< 2°) |
| Packing Motif | 1D Chains (Weak | Dimers (Inversion Center) | 1D Zig-zag Chains | 1D Ladder (Strong H-bonds) |
| F-Interactions | N/A | N/A | ||
| Key Feature | Orthogonal Conformation | Steric Bulk Dominance | Intramolecular H-bond | Planar Stacking |
Note: The
group typically adopts an orthogonal conformation relative to the phenyl ring to minimize steric clash and maximize hyperconjugative donation (). This forces the amide group out of planarity, disrupting the strong H-bond networks seen in the methoxy analog.
Structural Mechanism Comparison
-
2-(Trifluoromethoxy)acetanilide (The Target):
-
Conformation: The
group is conformationally flexible but prefers a position perpendicular to the ring. This creates a "steric wall" that prevents the amide nitrogen from staying coplanar with the ring. -
Implication: Reduced lattice energy compared to acetanilide, leading to higher solubility in organic solvents but potentially lower melting points than the
analog due to increased flexibility.
-
-
2-(Trifluoromethyl)acetanilide (The Steric Analog):
-
Conformation: The
group is rigid and bulky (Van der Waals volume ). It forces the amide bond to twist nearly 90° (perpendicular) to the phenyl ring [1]. -
Packing: Molecules form centrosymmetric dimers to accommodate the bulk, relying on weak
contacts rather than extended H-bond networks.
-
-
2-Methoxyacetanilide (The Electronic Analog):
-
Conformation: The
group is electron-donating and planar. It often forms an intramolecular hydrogen bond ( ), locking the molecule in a flat conformation [2]. -
Packing: This planarity allows for tight
-stacking and efficient packing, often resulting in higher density and different dissolution kinetics.
-
Experimental Protocol: Single Crystal XRD
To validate the specific polymorph of your 2-(Trifluoromethoxy)acetanilide sample, follow this self-validating workflow. This protocol minimizes the common issue of twinning associated with fluorinated anilides.
Phase 1: Crystal Growth (Vapor Diffusion Method)
-
Objective: Grow single crystals suitable for XRD (
mm in at least two dimensions). -
Solvent System:
-
Solvent: Ethyl Acetate or Acetone (High solubility).
-
Anti-solvent: Pentane or Hexane (Low solubility, high volatility).
-
-
Procedure:
-
Dissolve 20 mg of 2-(Trifluoromethoxy)acetanilide in 1.0 mL of Solvent in a small inner vial (4 mL).
-
Place the open inner vial inside a larger outer vial (20 mL) containing 5 mL of Anti-solvent.
-
Seal the outer vial tightly.
-
Store at
in a vibration-free environment for 3–7 days. -
Checkpoint: Inspect under polarized light. True single crystals will extinguish uniformly upon rotation.
-
Phase 2: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, ). -
Temperature: Maintain sample at 100 K (Cryostream). Crucial: Fluorinated groups have high thermal motion; room temperature data will result in smeared electron density maps for the
group. -
Strategy:
-
Collect a full sphere of data (redundancy
).[1] -
Absorption Correction: Multi-scan (SADABS) is critical due to the fluorine content.
-
Refinement: Use anisotropic displacement parameters for all non-hydrogen atoms. Locate amide H atoms in difference Fourier maps to confirm H-bonding topology.
-
Visualizations
Figure 1: XRD Structural Analysis Workflow
Caption: Step-by-step workflow for isolating and characterizing the crystal structure, ensuring high-quality data refinement for fluorinated moieties.
Figure 2: Interaction Network & Conformation Logic
Caption: Logical relationship between the -OCF3 substituent, molecular conformation, and the resulting bulk crystal properties.
References
-
CCDC 907081 : Comparison of N-[2-(trifluoromethyl)phenyl]acetamide. Cambridge Structural Database. (2013). DOI:
-
Reference Structure : N-(2-methoxyphenyl)acetamide (2-Methoxyacetanilide).[2] Acta Crystallographica Section E. (2015). Refcode: FGOFNVX.[2]
-
Baseline Structure : Acetanilide.[1][2][3][4][5][6][7][8] Cambridge Structural Database.[1][3][9] Refcode: ACANIL.[1][4][6][7]
- Mechanistic Insight: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem. (2018). Comparison of vs bioisosterism.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
- 3. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetanilide, 2',5'-dichloro-2-fluoro- | C8H6Cl2FNO | CID 18916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - Acetanilide, 2'-chloro-2,2,2-trifluoro-5'-(trifluoromethyl)- (C9H4ClF6NO) [pubchemlite.lcsb.uni.lu]
- 6. Acetanilide, 2',4',5'-trifluoro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(Trifluoromethoxy)acetanilide
Executive Safety Summary
Immediate Action Required: Treat 2-(Trifluoromethoxy)acetanilide as a bioavailable irritant . While structurally similar to standard acetanilides, the trifluoromethoxy (-OCF₃) motif significantly increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier).
-
Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Acute Toxicity if Swallowed (H302).
-
Critical Control Point: Dust generation during weighing is the highest risk vector. Static charge accumulation is common with fluorinated solids, leading to aerosolization.
-
Restricted Access: Handle only within a certified chemical fume hood.
Chemical Identity & Physical Properties
Use this data to calibrate analytical instruments and storage conditions.
| Property | Data | Operational Implication |
| CAS Number | 3832-55-1 | Verification key for inventory. |
| Molecular Formula | C₉H₈F₃NO | Fluorine content requires specific incineration protocols. |
| Molecular Weight | 219.16 g/mol | Calculation basis for molarity. |
| Physical State | Solid (Crystalline) | Risk of particulate inhalation. |
| Solubility | Low (Water); High (DMSO, MeOH, DCM) | Use DMSO for stock solutions; avoid aqueous cleanup alone. |
| Melting Point | ~94-96°C (Analog based) | Store below 30°C to prevent caking. |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves may provide insufficient protection against prolonged exposure in organic solvents due to the compound's lipophilic nature.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-5 mil) or Laminate (Silver Shield) for stock prep. | The -OCF₃ group facilitates solvent permeation. Double gloving provides a "breakthrough buffer" allowing safe removal of the outer layer upon contamination. |
| Respiratory | Engineering Control (Primary): Fume Hood.PPE (Secondary): N95 (if hood unavailable - Not Recommended). | Prevents inhalation of micro-particulates generated during static discharge or transfer. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient if dissolving in splash-prone solvents like DCM. |
| Body | Lab coat (Cotton/Poly blend); Closed-toe shoes. | Standard dermal barrier. |
Operational Protocols: Step-by-Step
Phase 1: Storage & Inventory
-
Environment: Store in a cool, dry place (2–8°C recommended for long-term stability) away from strong oxidizers.
-
Container: Keep tightly sealed. Fluorinated amides are generally stable but can hydrolyze under extreme acidic/basic moisture conditions.
-
Segregation: Store apart from strong bases (e.g., NaOH) to prevent hydrolysis of the amide bond.
Phase 2: Weighing & Transfer (Critical Risk)
The high electronegativity of the fluorine atoms often induces static charge in the solid, causing it to "jump" or scatter.
-
Static Control: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the spatula and weigh boat before transfer.
-
Draft Protection: Perform weighing inside the fume hood. If the balance is sensitive to air currents, use a draft shield, but never remove the compound from the hood.
-
Transfer: Use a glass or PTFE-coated spatula. Avoid plastic spatulas which exacerbate static cling.
Phase 3: Solubilization
-
Solvent Selection: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays; Dichloromethane (DCM) for synthetic chemistry.
-
Dissolution: Add solvent slowly to the solid.
-
Caution: The dissolution process may be slightly exothermic.
-
-
Labeling: Mark all secondary containers immediately with "Contains Fluorinated Acetanilide – Toxic/Irritant."
Phase 4: Waste Disposal
Do not dispose of down the drain. The C-F bond is environmentally persistent.
-
Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container.
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams.
-
Note: Inform your waste management provider of the fluorine content, as this dictates incineration temperatures (requires >1100°C to minimize HF formation).
-
-
Contaminated Consumables: Weigh boats and pipette tips must be treated as solid hazardous waste.
Emergency Response Protocols
Accidental Release (Spill)[2]
-
Solid Spill: Do not dry sweep. This generates dust.
-
Cover spill with a wet paper towel (solvent-dampened or water).
-
Scoop the wet material into a waste container.
-
Wipe surface with acetone followed by soap and water.
-
-
Solution Spill: Absorb with vermiculite or sand. Dispose of as halogenated waste.
Exposure First Aid[2][3][4]
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes.[2] The lipophilic nature requires thorough mechanical washing (soap) rather than just rinsing.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3][2] Seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center immediately.
Safety Workflow Diagram
This logic flow ensures all critical control points are addressed before the experiment begins.
Caption: Operational workflow emphasizing static control during weighing and segregation of halogenated waste.
References
-
PubChem. (n.d.). Compound Summary: N-[2-(Trifluoromethoxy)phenyl]acetamide (CID 600772).[4] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Glove Selection Chart for Organic Solvents. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
